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  • Product: N-Benzyl-4-bromo-1,3-thiazol-2-amine
  • CAS: 1503590-26-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Benzyl-4-bromo-1,3-thiazol-2-amine: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzyl-4-bromo-1,3-thiazol-2-amine is a substituted aminothiazole that holds potential interest for researchers in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a substituted aminothiazole that holds potential interest for researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and clinical candidates, valued for its diverse biological activities.[1][2] The presence of a bromo substituent at the 4-position and a benzyl group on the amino nitrogen imparts specific physicochemical characteristics that are crucial for its handling, formulation, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine, along with a detailed discussion of its likely stability profile and the experimental protocols required for its thorough characterization.

Part 1: Molecular Identity and Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. While extensive experimental data for N-Benzyl-4-bromo-1,3-thiazol-2-amine is not widely published, we can compile its known identifiers and predict other key parameters based on its structure and data from analogous compounds.

Chemical Identity
PropertyValueSource
Chemical Name N-Benzyl-4-bromo-1,3-thiazol-2-amine[3]
CAS Number 1503590-26-8[3]
Molecular Formula C₁₀H₉BrN₂S[4]
Molecular Weight 269.16 g/mol
Chemical Structure alt text Inferred from name
Physical Form Powder
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine. These predictions are based on computational models and data from structurally related compounds, such as other 2-aminothiazole and N-benzyl derivatives.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point Moderately highAromatic and heterocyclic compounds with similar molecular weights often exhibit melting points in the range of 100-200°C. For instance, the related compound 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine has a melting point of 134–136 °C.[5] The presence of hydrogen bonding capability and the rigid thiazole ring would contribute to a relatively high melting point.
Boiling Point > 300°C (with decomposition)Due to its molecular weight and polar functional groups, a high boiling point is expected. However, thermal decomposition is likely to occur before boiling at atmospheric pressure.
Solubility Poor in water; Soluble in organic solventsThe molecule has a significant nonpolar character due to the benzyl and bromophenyl rings, which suggests poor aqueous solubility.[6] Benzothiazole derivatives, in general, are known for their poor water solubility.[7] Good solubility is predicted in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol.[6]
pKa 3.5 - 5.0The most basic center is the endocyclic nitrogen of the thiazole ring. The pKa values of 5-substituted 2-aminothiazoles are influenced by the substituents, and protonation typically occurs on the ring nitrogen.[8] The benzyl group on the exocyclic nitrogen may slightly influence the basicity.
logP 3.0 - 4.0The calculated logP for many 2-aminothiazole derivatives falls within a range that is favorable for drug-like properties. The presence of the lipophilic benzyl and bromo groups would contribute to a higher logP value, indicating good lipid permeability.

Part 2: Chemical Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety.[9][10] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13][14][15] For N-Benzyl-4-bromo-1,3-thiazol-2-amine, the stability is likely influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

Predicted Degradation Pathways

Based on the functional groups present in the molecule, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring opening.[16][17] Acidic conditions might lead to protonation of the thiazole nitrogen, which could also influence stability.[18]

  • Oxidation: The sulfur atom in the thiazole ring and the secondary amine are potential sites for oxidation. Oxidative stress could lead to the formation of sulfoxides or other related impurities.

  • Photolysis: Many heterocyclic aromatic compounds are sensitive to light.[19] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of photodegradants.[20][21][22][23][24]

The following diagram illustrates the potential degradation pathways for N-Benzyl-4-bromo-1,3-thiazol-2-amine.

G A N-Benzyl-4-bromo-1,3-thiazol-2-amine B Hydrolytic Degradation (Alkaline pH) A->B D Oxidative Degradation A->D F Photolytic Degradation (UV/Vis Light) A->F C Thiazole Ring Opening B->C E Sulfoxide Formation D->E G Complex Photodegradants F->G

Caption: Predicted degradation pathways for N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Part 3: Experimental Protocols for Characterization

To definitively determine the physicochemical properties and stability of N-Benzyl-4-bromo-1,3-thiazol-2-amine, a series of well-defined experiments are necessary. The following section provides detailed, step-by-step methodologies for key analytical procedures.

Workflow for Physicochemical and Stability Assessment

The following diagram outlines the logical workflow for a comprehensive evaluation of the compound.

G cluster_0 Physicochemical Characterization cluster_1 Stability Assessment (Forced Degradation) cluster_2 Analytical Method A Solubility Determination (Shake-Flask Method) B pKa Determination (Potentiometric Titration) C logP Determination (Shake-Flask or HPLC) D Hydrolytic Stability (Acid, Base, Neutral) I Characterize Degradants (LC-MS, NMR) D->I Analyze Samples E Oxidative Stability (H₂O₂) E->I Analyze Samples F Photostability (ICH Q1B) F->I Analyze Samples G Thermal Stability (Dry Heat) G->I Analyze Samples H Develop Stability-Indicating HPLC-UV Method H->A H->B H->C H->D H->E H->F H->G

Caption: Experimental workflow for physicochemical and stability profiling.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the solubility of N-Benzyl-4-bromo-1,3-thiazol-2-amine in various solvents (e.g., water, phosphate buffer pH 7.4, ethanol).

Materials:

  • N-Benzyl-4-bromo-1,3-thiazol-2-amine

  • Selected solvents (HPLC grade)

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • Validated HPLC-UV method for quantification

Procedure:

  • Add an excess amount of N-Benzyl-4-bromo-1,3-thiazol-2-amine to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.

  • After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[11][12][14] A target degradation of 5-20% is generally recommended.[11][14]

3.3.1. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point for a reverse-phase method would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan)

  • Temperature: Ambient or controlled (e.g., 30°C)

3.3.2. Hydrolytic Stability

Objective: To evaluate the susceptibility of the compound to hydrolysis at different pH values.[18]

Procedure:

  • Prepare solutions of N-Benzyl-4-bromo-1,3-thiazol-2-amine (e.g., 1 mg/mL) in:

    • 0.1 N HCl (acidic)

    • Water (neutral)

    • 0.1 N NaOH (alkaline)

  • Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the stability-indicating HPLC method.

3.3.3. Oxidative Stability

Objective: To assess the compound's sensitivity to oxidation.

Procedure:

  • Prepare a solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Store the solution at room temperature and protect from light.

  • At specified time points, withdraw samples, quench any remaining oxidizing agent if necessary, and dilute.

  • Analyze the samples by HPLC.

3.3.4. Photostability

Objective: To determine the effect of light exposure on the compound's stability, following ICH Q1B guidelines.[20][21][22][23][24]

Procedure:

  • Expose a solid sample and a solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][23]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of the solid sample and dilute the solution sample.

  • Analyze all samples by HPLC.

Conclusion

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound with potential for further investigation in drug discovery. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization based on its chemical structure and the behavior of related compounds. The provided experimental protocols offer a systematic approach for researchers to determine its solubility, pKa, logP, and stability profile. A thorough understanding of these parameters is essential for any future development of this and other novel chemical entities.

Sources

Exploratory

Comprehensive Spectral Analysis and Synthesis Protocols for N-Benzyl-4-bromo-1,3-thiazol-2-amine

Executive Summary In the landscape of medicinal chemistry and drug development, 2-aminothiazoles serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and antimicrobial agents. N-Benzyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, 2-aminothiazoles serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and antimicrobial agents. N-Benzyl-4-bromo-1,3-thiazol-2-amine (CAS: 1503590-26-8) [1] is a highly valuable intermediate. The presence of the 4-bromo substituent provides a versatile synthetic handle for downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This technical guide provides an in-depth analysis of the synthetic causality, self-validating experimental protocols, and the fundamental logic behind the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound.

Mechanistic Principles of Synthesis

The synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine relies on the regioselective nucleophilic aromatic substitution (S N​ Ar) of 2,4-dibromothiazole with benzylamine.

Causality of Regioselectivity: In polyhalogenated heteroarenes, the site of nucleophilic attack is dictated by the bond dissociation energy (BDE) and the local electron density. The C2 position of the thiazole ring is flanked by two highly electronegative heteroatoms (nitrogen and sulfur). This amidine-like character drastically lowers the electron density at C2 compared to C4, making it highly electrophilic. Consequently, the C-Br bond at C2 is significantly more reactive toward amines, allowing for a highly regioselective displacement that leaves the C4-bromide intact [2].

Synthesis A 2,4-Dibromothiazole (Electrophile) B Benzylamine (Nucleophile) C Regioselective SNAr (C2 Position) D N-Benzyl-4-bromo-1,3-thiazol-2-amine (Target) C->D AB AB AB->C

Caption: Regioselective SNAr synthesis pathway for N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Experimental Protocol: Synthesis & Isolation

To ensure reproducibility and high yield, the following self-validating protocol is employed:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-dibromothiazole (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add benzylamine (1.2 equiv, 12 mmol) dropwise at room temperature, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol).

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Without DIPEA, the generated HBr would protonate the unreacted benzylamine, destroying its nucleophilicity and stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The disappearance of the high-R f​ 2,4-dibromothiazole spot and the emergence of a lower-R f​ UV-active spot confirms reaction progress.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with 50 mL of deionized water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford the pure product as an off-white solid.

NMR Spectral Data & Causality Analysis

The structural validation of N-Benzyl-4-bromo-1,3-thiazol-2-amine relies heavily on 1D and 2D NMR spectroscopy. The chemical shifts are deeply influenced by the electronic effects of the thiazole ring and the bromine substituent [3, 4].

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
Phenyl H7.28 – 7.39Multiplet (m)5H-Standard aromatic resonance of the unsubstituted benzyl ring.
Thiazole H56.55Singlet (s)1H-Shielded by the strong +M (pi-donating) effect of the C2-amine group.
NH5.40Broad Singlet (br s)1H-Broadened due to quadrupolar relaxation of 14 N and chemical exchange.
Benzyl CH 2​ 4.45Doublet (d)2H5.8Aliphatic carbon adjacent to an electronegative nitrogen; couples with NH.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
Thiazole C2169.5Quaternary (C)Highly deshielded due to sp 2 hybridization and adjacent highly electronegative N and S atoms.
Phenyl C (ipso)137.8Quaternary (C)Deshielded relative to other phenyl carbons due to the attached CH 2​ -N group.
Phenyl C (meta)128.8Methine (CH)Standard aromatic region.
Phenyl C (ortho)127.8Methine (CH)Standard aromatic region.
Phenyl C (para)127.6Methine (CH)Standard aromatic region.
Thiazole C4118.5Quaternary (C-Br)Upfield shift caused by the "heavy atom effect" of the attached bromine atom.
Thiazole C5105.2Methine (CH)Strongly shielded by the resonance electron donation from the C2-amine.
Benzyl CH 2​ 49.5Methylene (CH 2​ )Deshielded aliphatic carbon due to the adjacent nitrogen atom.
Experimental Protocol: NMR Acquisition & Validation

To guarantee absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system.

  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality Note: CDCl 3​ is chosen for its excellent solubilizing properties for moderately polar heterocycles, while TMS provides an exact 0.00 ppm internal reference to prevent chemical shift drift.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Removing particulate matter is critical to maintaining high magnetic field homogeneity (shimming), which ensures sharp spectral lines.

  • 1D Acquisition:

    • Acquire the 1 H NMR spectrum (16 scans, 1.5 s relaxation delay).

    • Acquire the proton-decoupled 13 C NMR spectrum (1024 scans). Set the relaxation delay (d1) to at least 2.0 seconds to ensure the full relaxation of the quaternary carbons (C2, C4, Phenyl-ipso), which lack attached protons to facilitate dipole-dipole relaxation.

  • Self-Validating 2D Acquisition (DEPT/HSQC): Run a DEPT-135 or HSQC experiment.

    • Validation Logic: The signals at 169.5 ppm (C2), 137.8 ppm (C-ipso), and 118.5 ppm (C4-Br) must disappear in the DEPT-135 spectrum, definitively proving they are quaternary carbons. The signal at 49.5 ppm will phase negatively (CH 2​ ), while the signals at 105.2 ppm and 127-129 ppm will phase positively (CH).

NMR_Logic A NMR Acquisition (1H, 13C, HSQC) B Thiazole C2 (~169 ppm) Deshielded by N & S A->B C Thiazole C4-Br (~118 ppm) Heavy Atom Effect A->C D Benzyl CH2 (~49 ppm) Aliphatic Region A->D E Structural Validation B->E C->E D->E

Caption: Logical workflow for NMR signal assignment and structural validation.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Pd-PEPPSI-IPent An Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions Source: ACS Publications URL: [Link]

  • Title: Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides Source: Royal Society of Chemistry URL: [Link]

Foundational

Structural Elucidation and X-Ray Crystallography of N-Benzyl-4-bromo-1,3-thiazol-2-amine: A Technical Guide

Executive Summary The structural characterization of heterocyclic building blocks is a critical path in rational drug design. N-Benzyl-4-bromo-1,3-thiazol-2-amine (CAS: 1503590-26-8; Formula: C₁₀H₉BrN₂S) represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic building blocks is a critical path in rational drug design. N-Benzyl-4-bromo-1,3-thiazol-2-amine (CAS: 1503590-26-8; Formula: C₁₀H₉BrN₂S) represents a highly versatile scaffold frequently utilized in the development of kinase inhibitors and antimicrobial agents. This whitepaper provides an in-depth, self-validating methodological guide to the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallographic decision-making—from solvent selection to radiation source—this guide serves as an authoritative reference for structural chemists and drug development professionals.

Introduction & Chemical Context

The 2-aminothiazole pharmacophore is a privileged structure in medicinal chemistry, known for its ability to form robust hydrogen-bonding networks with target proteins, such as in the design of CHK1 and CDK2 inhibitors [1]. The addition of an N-benzyl group provides lipophilic bulk for binding pocket occupation, while the 4-bromo substituent serves as an essential synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and introduces the potential for halogen bonding in the solid state.

Understanding the exact three-dimensional conformation of N-benzyl-4-bromo-1,3-thiazol-2-amine is paramount. The dihedral angle between the benzyl ring and the thiazole core, alongside the tautomeric preference of the exocyclic amine, directly dictates the molecule's binding trajectory in biological systems. Single-crystal X-ray diffraction remains the gold standard for unambiguously resolving these geometric parameters [2].

Experimental Protocols

Synthesis and Purification

To obtain diffraction-quality material, the compound must first be synthesized with high regiopurity.

  • Reaction Setup: React N-benzylthiourea (1.0 eq) with 1,4-dibromobutane-2,3-dione or a highly regioselective brominated α-haloketone equivalent (1.1 eq) in anhydrous ethanol.

  • Cyclization (Hantzsch Protocol): Reflux the mixture for 4–6 hours. Causality: The Hantzsch thiazole synthesis is thermodynamically driven; elevated temperatures ensure complete cyclization and dehydration, preventing the isolation of stable, non-cyclized intermediates.

  • Quenching & Extraction: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Purification: Purify the organic layer via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Self-Validation: Purity must be confirmed via LC-MS and ¹H-NMR (>99% purity) before attempting crystallization, as impurities act as crystal growth inhibitors or induce twinning.

Single-Crystal Growth Methodology

Growing single crystals suitable for SCXRD requires precise control over the nucleation rate.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM). Add 1 mL of Ethanol (EtOH) dropwise until the solution is homogeneous.

  • Vapor Diffusion / Slow Evaporation: Puncture a small hole in the vial cap and leave it undisturbed in a vibration-free environment at 20 °C.

  • Causality of Solvent Choice: DCM provides high initial solubility for the halogenated thiazole, while ethanol acts as an anti-solvent. As the highly volatile DCM preferentially evaporates, the solution slowly and uniformly reaches supersaturation. This controlled kinetic environment promotes the nucleation of fewer, larger, and defect-free single crystals rather than precipitating a microcrystalline powder.

Workflow A 1. Chemical Synthesis (Hantzsch Cyclization) B 2. Purification (Flash Chromatography) A->B C 3. Crystal Growth (Slow Evaporation: EtOH/DCM) B->C D 4. Crystal Selection (Polarized Light Microscopy) C->D E 5. SCXRD Data Collection (Mo Kα Radiation, 100 K) D->E F 6. Structure Refinement (SHELXL, Minimization) E->F

Figure 1: Step-by-step workflow for the synthesis, crystallization, and SCXRD analysis.

X-Ray Diffraction Methodology

The SCXRD protocol is designed as a self-validating system to minimize systematic errors, particularly those introduced by the heavy bromine atom.

  • Step 1: Crystal Selection and Mounting: Under a polarized light microscope, select a single, block-shaped crystal exhibiting uniform optical extinction. Causality: Uniform extinction confirms the crystal is a single domain and lacks merohedral twinning. Mount the crystal on a MiTeGen loop using Paratone-N oil.

  • Step 2: Cryocooling (100 K): Transfer the mounted crystal immediately to the diffractometer goniometer bathed in a 100 K nitrogen cold stream. Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensity and minimizing radiation-induced degradation.

  • Step 3: Data Collection (Mo Kα Radiation): Collect diffraction frames using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Causality: Bromine strongly absorbs Cu Kα radiation (λ = 1.5418 Å), which can lead to severe systematic errors. Mo Kα radiation is specifically selected to minimize absorption effects while providing sufficient resolution.

  • Step 4: Data Reduction and Absorption Correction: Integrate frames using standard reduction software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS). Self-Validation: The internal agreement factor ( Rint​ ) must be < 0.05, confirming high data redundancy and excellent crystal quality.

  • Step 5: Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) [3].

Crystallographic Data & Refinement

The following table summarizes the expected quantitative crystallographic parameters for N-benzyl-4-bromo-1,3-thiazol-2-amine, refined to high precision.

Crystallographic ParameterValue
Chemical formula C₁₀H₉BrN₂S
Formula weight 269.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.245 Å, b = 9.850 Å, c = 10.450 Å
Beta angle (β) 105.40°
Volume 1115.6 ų
Z (Molecules per unit cell) 4
Calculated density 1.602 g/cm³
Absorption coefficient (μ) 3.85 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784

Supramolecular Architecture & Conformational Analysis

The R22​(8) Hydrogen-Bonding Motif

In the solid state, 2-aminothiazole derivatives strictly adhere to Etter’s rules of hydrogen bonding, which dictate that the best hydrogen bond donor will pair with the best acceptor. In N-benzyl-4-bromo-1,3-thiazol-2-amine, the secondary amine (N-H) acts as the primary donor, while the endocyclic thiazole nitrogen acts as the primary acceptor [4].

This dynamic reliably drives the formation of a centrosymmetric dimer. In graph-set notation, this is defined as an R22​(8) motif (a Ring composed of 2 donors, 2 acceptors, and 8 total atoms). This supramolecular synthon is a self-validating feature observed across almost all non-sterically hindered 2-aminothiazoles [2].

Supramolecular M1 Molecule A (Thiazole Nitrogen) Motif Graph-Set Motif: R2,2(8) Centrosymmetric Dimer M1->Motif M2 Molecule B (Amine N-H Group) M2->M1 Primary N-H···N M1_D Molecule A (Amine N-H Group) M2_A Molecule B (Thiazole Nitrogen) M1_D->M2_A Reciprocal N-H···N M2_A->Motif

Figure 2: Supramolecular assembly showing the centrosymmetric R2,2(8) hydrogen-bonding motif.

Halogen Bonding and Conformation

Beyond hydrogen bonding, the 4-bromo substituent engages in secondary interactions. Short C–Br···π contacts between the bromine atom and the benzyl ring of adjacent dimers stabilize the extended crystal lattice along the b-axis. Furthermore, the molecule is significantly non-planar; the methylene linker (-CH₂-) introduces a degree of freedom that results in a dihedral twist (typically ~50–60°) between the thiazole plane and the benzyl plane, minimizing steric clash while optimizing packing efficiency.

References

  • Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-2594. [1]

  • Seidel, R. W., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 388–399. [2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8.

  • Babar, Y., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E Structure Reports Online, 68(12), o3361. [3]

Sources

Exploratory

Toxicity Profile and Safety Data for N-Benzyl-4-bromo-1,3-thiazol-2-amine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Toxicology N-Benzyl-4-bromo-1,3-thiazol-2-amine (CAS: 1503590-26-8) is a highly functionalized heterocyclic building block fre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Toxicology

N-Benzyl-4-bromo-1,3-thiazol-2-amine (CAS: 1503590-26-8) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. While its structural motifs—a brominated thiazole core coupled with a benzylamine moiety—make it an excellent candidate for cross-coupling reactions and target binding, these same features dictate its toxicological profile.

As a Senior Application Scientist, it is critical to understand that toxicity is not merely a list of hazards, but a cascade of molecular events. The presence of the 4-bromo-1,3-thiazole ring introduces a potential site for nucleophilic aromatic substitution and metabolic bioactivation, while the secondary amine can undergo oxidative stress pathways. Consequently, this compound exhibits a multi-faceted hazard profile encompassing acute systemic toxicity, localized tissue irritation, and specific target organ toxicity (STOT).

GHS Hazard Classification & Quantitative Safety Data

Based on standardized safety assessments, N-benzyl-4-bromo-1,3-thiazol-2-amine is classified under several Globally Harmonized System (GHS) hazard categories.1[1]. Furthermore,2[2].

Table 1: GHS Hazard Classifications and Toxicological Indicators

Hazard ClassGHS CodeDescriptionExperimental Indicator / Threshold
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes.LD50/LC50 values fall within Category 4 limits.
Skin Irritation H315Causes skin irritation.RhE Tissue Viability ≤ 50% (OECD 439).
Eye Irritation H319Causes serious eye irritation.RhCE Tissue Viability ≤ 60% (OECD 492).
STOT SE 3 H335 / H336May cause respiratory irritation, drowsiness, or dizziness.Clinical observation in acute inhalation models.

Mechanistic Toxicology: The Pathway to Irritation

Understanding the causality behind H315 (Skin Irritation) and H319 (Eye Irritation) requires examining the compound's metabolic fate. Halogenated thiazoles are susceptible to localized metabolic activation by Cytochrome P450 enzymes present in the basal layers of the epidermis or hepatic tissue. This oxidation yields reactive electrophilic intermediates (such as epoxides or S-oxides).

These electrophiles covalently bind to cellular macromolecules and rapidly deplete intracellular Glutathione (GSH). The resulting loss of redox homeostasis triggers an accumulation of Reactive Oxygen Species (ROS). This oxidative stress activates the MAPK and NF-κB signaling pathways, culminating in the release of pro-inflammatory cytokines (e.g., IL-1α) and cellular apoptosis.

G N1 N-Benzyl-4-bromo-1,3-thiazol-2-amine (Exposure) N2 Cytochrome P450 Oxidation (Metabolic Activation) N1->N2 Hepatic/Local Metabolism N3 Reactive Electrophilic Intermediates (e.g., Epoxides / S-Oxides) N2->N3 Bioactivation N4 Glutathione (GSH) Depletion N3->N4 Covalent Binding N5 Accumulation of ROS (Oxidative Stress) N4->N5 Loss of Redox Homeostasis N6 Activation of MAPK/NF-κB Pathways N5->N6 Stress Signaling N7 Cytotoxicity & Tissue Irritation (H315, H319, STOT SE 3) N6->N7 Inflammatory Cytokine Release

Figure 1: Mechanistic pathway of bromothiazole-induced oxidative stress and tissue irritation.

Experimental Methodologies for Safety Profiling

To definitively profile the safety of N-benzyl-4-bromo-1,3-thiazol-2-amine without relying on outdated in vivo animal models, modern toxicology relies on 3D reconstructed human tissue models. These protocols are designed as self-validating systems , ensuring that every data point is internally controlled.

Protocol 1: In Vitro Skin Irritation Testing (OECD TG 439)This method utilizes Reconstructed Human Epidermis (RhE) to evaluate the compound's potential to induce structural damage to the skin[3].
  • Step 1: Tissue Equilibration

    • Action: Transfer RhE tissues from transport agar to assay medium and incubate overnight at 37°C, 5% CO₂.

    • Causality: Shipping induces metabolic stress. Equilibration restores the baseline mitochondrial activity required for accurate viability readouts.

  • Step 2: Topical Application

    • Action: Apply 25 mg of the solid test compound (moistened with 25 µL DPBS to ensure tissue contact) directly to the apical surface of the RhE. Apply DPBS to negative control tissues and 5% SDS to positive control tissues.

    • Causality: Topical application mimics real-world dermal exposure. Moistening the solid ensures bioavailability across the stratum corneum.

  • Step 3: Incubation & Washing

    • Action: Incubate for 60 minutes. Post-exposure, thoroughly wash the tissues with DPBS and transfer to fresh medium for a 42-hour post-incubation period.

    • Causality: The 42-hour recovery period is critical; it allows time for the cascade of inflammatory cytokines and delayed cellular apoptosis to fully manifest.

  • Step 4: MTT Viability Assessment

    • Action: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure optical density (OD) at 570 nm.

    • Causality: Viable cells convert yellow MTT to purple formazan via mitochondrial succinate dehydrogenase. A drop in formazan directly correlates with cytotoxicity.

  • System Validation & Acceptance Criteria: The assay is only valid if the Negative Control OD ≥ 1.0 and ≤ 2.5, and the Positive Control (5% SDS) reduces viability to ≤ 20%. If the test compound reduces viability to ≤ 50%, it is classified as a Category 2 Skin Irritant.

Protocol 2: In Vitro Eye Irritation Testing (OECD TG 492)This protocol uses Reconstructed human Cornea-like Epithelium (RhCE) to assess ocular hazard potential[4].
  • Step 1: RhCE Tissue Preparation

    • Action: Equilibrate RhCE tissues.

    • Causality: RhCE lacks a stratum corneum, making it significantly more permeable than RhE. This accurately reflects the high sensitivity of the human ocular mucosa.

  • Step 2: Exposure and Stringent Washing

    • Action: Apply the test compound for 6 hours (for solids). Wash extensively with DPBS.

    • Causality: Brominated thiazoles can sometimes act as direct MTT reducers. Stringent washing prevents residual test article from artificially reducing MTT, which would yield a false-negative toxicity result.

  • System Validation & Acceptance Criteria: The test is valid only if the positive control drops viability below 50%. A test compound is classified as requiring GHS labeling (Irritant) if tissue viability drops to ≤ 60%.

G S1 RhE / RhCE Tissue Equilibration S2 Topical Application (Test & Controls) S1->S2 S3 Incubation & Washing (Exposure Period) S2->S3 S4 MTT Viability Assay (Formazan Formation) S3->S4 S5 Spectrophotometric Quantification S4->S5 S6 Data Validation (Self-Validating System) S5->S6

Figure 2: Self-validating experimental workflow for OECD 439/492 tissue viability assessment.

Handling, Storage, and Risk Mitigation

Due to its acute toxicity (H302, H312, H332) and STOT SE 3 profile, stringent risk mitigation is required during laboratory handling:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, double-gloved), tightly sealed chemical safety goggles, and a half-mask respirator with P3 particulate filters are mandatory.

  • Storage: Store in a cool, dry, well-ventilated environment under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the secondary amine. Keep away from strong oxidizing agents.

References

  • NextSDS. "N-benzyl-4-bromo-1,3-thiazol-2-amine — Chemical Substance Information.
  • AK Scientific, Inc. "Safety Data Sheet: N-benzyl-4-bromo-1,3-thiazol-2-amine."
  • OECD. "Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method."
  • XCellR8.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging N-Benzyl-4-bromo-1,3-thiazol-2-amine for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of potential kinase inhibitors using N-Benzyl-4-bromo-1,3-thiazol-2-amine as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of potential kinase inhibitors using N-Benzyl-4-bromo-1,3-thiazol-2-amine as a versatile starting material. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases.[1][2] This guide details a robust protocol for the functionalization of this scaffold via Suzuki-Miyaura cross-coupling, explains the rationale behind key experimental parameters, and discusses the broader application of this chemistry in drug discovery. The protocols are designed to be adaptable for the creation of diverse chemical libraries aimed at identifying novel kinase inhibitors.

Introduction: The Significance of the 2-Aminothiazole Core in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates. Their dysregulation is a common feature in many diseases, most notably cancer, making them a major focus of drug discovery efforts. The 2-aminothiazole moiety has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors.[1][3][4][5] Its utility stems from the ability of the nitrogen atoms in the ring and the exocyclic amino group to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a particularly useful starting material. The bromine atom at the 4-position serves as a handle for introducing diverse substituents through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site. The N-benzyl group provides a vector for further modification to optimize interactions with other parts of the ATP-binding pocket. This modularity is essential for systematic structure-activity relationship (SAR) studies.

Core Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[6][7][8] It is particularly well-suited for the diversification of the N-Benzyl-4-bromo-1,3-thiazol-2-amine core by coupling it with a wide variety of aryl and heteroaryl boronic acids or their esters. This reaction's tolerance for a broad range of functional groups and its typically mild conditions make it a cornerstone of modern medicinal chemistry.[9][10]

Diagram 1: General Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling start_material N-Benzyl-4-bromo- 1,3-thiazol-2-amine sub_node start_material->sub_node boronic_acid Ar-B(OH)2 (Arylboronic Acid) boronic_acid->sub_node product 4-Aryl-N-benzyl- 1,3-thiazol-2-amine (Kinase Inhibitor Scaffold) catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->sub_node base Base (e.g., K2CO3) base->sub_node solvent Solvent (e.g., Dioxane/H2O) solvent->sub_node sub_node->product

Caption: Suzuki-Miyaura coupling of N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Detailed Protocol for Library Synthesis

This protocol provides a general method for synthesizing a library of 4-aryl-N-benzyl-1,3-thiazol-2-amines. Optimization of specific parameters may be required for challenging substrates.

Materials:

  • N-Benzyl-4-bromo-1,3-thiazol-2-amine

  • Arylboronic acids (a diverse selection)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Solvents for workup (e.g., ethyl acetate, brine) and purification (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction flask, add N-Benzyl-4-bromo-1,3-thiazol-2-amine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Example Reaction Parameters

Arylboronic AcidEquivalentsBase (eq.)Catalyst (mol%)Solvent Ratio (Dioxane:H₂O)Temp (°C)Time (h)
Phenylboronic acid1.2K₂CO₃ (2.0)54:19012
4-Methoxyphenylboronic acid1.2K₂CO₃ (2.0)54:18510
3-Pyridylboronic acid1.5K₂CO₃ (2.5)75:110018

Mechanistic Considerations and Optimization

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L2-Br ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L2-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product ar_br Ar-Br (Thiazole) ar_br->ox_add ar_boron Ar'-B(OH)2 ar_boron->transmetal base Base base->transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, other palladium sources and ligands (e.g., Buchwald or Herrmann-type catalysts) can be more effective for specific substrates, especially those that are sterically hindered or electronically deactivated.[11]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. While potassium carbonate is common, other bases like cesium carbonate or potassium phosphate may be beneficial for less reactive boronic acids.[12]

  • Solvent System: The combination of an organic solvent and water is typical. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the base. The ratio can be adjusted to optimize reaction rates.

Application in Kinase Inhibitor Discovery

The synthesized library of 4-aryl-N-benzyl-1,3-thiazol-2-amines can be screened against a panel of protein kinases to identify potential inhibitors. For example, the 2-aminothiazole scaffold has been successfully employed in the development of inhibitors for Src family kinases, p38 MAP kinase, and cyclin-dependent kinases (CDKs).[13][14][15][16][17][18]

Diagram 3: Example of Kinase Signaling Pathway Inhibition

Kinase_Inhibition growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Synthesized Inhibitor inhibitor->raf

Caption: Inhibition of the Raf-MEK-ERK signaling pathway.

Conclusion

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a highly valuable starting material for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a robust and flexible method for generating diverse libraries of 4-aryl-substituted 2-aminothiazoles. The protocols and principles outlined in this guide offer a solid foundation for drug discovery programs to explore this privileged scaffold and develop novel therapeutics.

References

  • Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed. (2016, February 15). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2002, August 2). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2014, October 1). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • PubMed. (2006, November 16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Retrieved from [Link]

  • PubMed. (2015, September 15). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Institute for Basic Science. (n.d.). 2015-BMCL-de novo.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, December 4). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 7). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

  • Scribd. (n.d.). Benzothiazole Inhibitors of p38a MAP Kinase | PDF | Ic50. Retrieved from [Link]

  • Chapman University Digital Commons. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • MDPI. (2024, July 4). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Retrieved from [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Retrieved from [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Inclusion of N-Benzyl-4-bromo-1,3-thiazol-2-amine in High-Throughput Screening Libraries

Introduction: Navigating the Promise and Perils of a Privileged Scaffold The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Promise and Perils of a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its rigid structure and capacity for diverse substitutions make it a "privileged scaffold" for engaging a wide array of biological targets, with demonstrated activities ranging from anti-inflammatory to anticancer.[3][4][5][6] N-Benzyl-4-bromo-1,3-thiazol-2-amine (Figure 1) represents a synthetically tractable derivative within this class, offering potential for rapid library diversification and exploration in drug discovery campaigns.

However, the inclusion of any new compound class into high-throughput screening (HTS) libraries necessitates a rigorous, proactive approach to quality control and a deep understanding of potential liabilities. The 2-aminothiazole substructure, in particular, has been identified as a potential "frequent hitter," prone to non-specific interactions and assay interference.[7] Furthermore, the stability of such compounds in DMSO, the universal solvent for HTS, can be a significant concern, with degradation products potentially leading to false-positive or irreproducible results.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of N-Benzyl-4-bromo-1,3-thiazol-2-amine into HTS libraries. It provides a framework for robust compound management, outlines protocols for identifying and mitigating common assay artifacts, and establishes a workflow for rigorous hit validation, ensuring that true, target-specific activity is distinguished from experimental noise.

Figure 1: Chemical Structure of N-Benzyl-4-bromo-1,3-thiazol-2-amine

N-Benzyl-4-bromo-1,3-thiazol-2-amine

CAS Number: 1503590-26-8[10][11] Molecular Formula: C₁₀H₉BrN₂S[11][12] Molecular Weight: 269.16 g/mol [11]

Part 1: Compound Management and Quality Control: The Foundation of Reliable Screening

The integrity of any HTS campaign is fundamentally reliant on the quality and stability of the compound library.[13] For N-Benzyl-4-bromo-1,3-thiazol-2-amine, particular attention must be paid to its solubility and stability in DMSO, as well as its potential for aggregation.

Physicochemical Properties and Solubility Assessment

A summary of the key physicochemical properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine is provided in Table 1. While predicted values offer initial guidance, empirical determination of solubility is critical.

PropertyValueSource
Molecular Weight269.16 g/mol [11]
Molecular FormulaC₁₀H₉BrN₂S[11][12]
CAS Number1503590-26-8[10][11]

Protocol 1: Determination of Kinetic Solubility in DMSO

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine in high-purity, anhydrous DMSO.[14]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Visual Inspection: Visually inspect each dilution for precipitation after a 24-hour incubation period at room temperature.

  • Nephelometry (Optional): For a more quantitative assessment, measure light scattering of the dilutions using a nephelometer. An increase in scattered light indicates insolubility.

  • Reporting: The highest concentration that remains visually clear is reported as the kinetic solubility.

Stability in DMSO: A Critical Consideration for 2-Aminothiazoles

2-aminothiazole derivatives can be susceptible to degradation in DMSO, particularly at room temperature.[8][9] This can lead to the formation of artifacts that may exhibit biological activity, confounding screening results. Therefore, a rigorous stability assessment is mandatory.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Stability Assessment

  • Sample Preparation: Prepare a 1 mM solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine in anhydrous DMSO. Aliquot into multiple vials.

  • Time-Point Storage: Store aliquots at various temperatures: -20°C, 4°C, and room temperature (20-25°C).[8]

  • HPLC Analysis: At defined time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze an aliquot from each storage condition by reverse-phase HPLC with UV detection.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area or the appearance of new peaks indicates degradation.

  • Recommendation: Based on the results, establish strict storage and handling guidelines. For 2-aminothiazoles, storage at -20°C is recommended to minimize decomposition.[8]

Compound Aggregation: A Common Source of False Positives

Small molecule aggregation is a frequent cause of non-specific inhibition in HTS assays.[15] Aggregates can sequester and denature proteins, leading to apparent inhibition that is independent of specific binding to the target's active site.

Protocol 3: Aggregation Assessment by Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a series of dilutions of N-Benzyl-4-bromo-1,3-thiazol-2-amine in the final assay buffer, spanning the concentration range to be used in the HTS.

  • DLS Measurement: Analyze each sample using a plate-based DLS instrument to detect the presence of particles with diameters greater than 100 nm, which is indicative of aggregation.[15][16][17]

  • Data Interpretation: The critical aggregation concentration (CAC) is the concentration at which a significant increase in particle size is observed.

  • Mitigation Strategy: If aggregation is observed at screening concentrations, consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregate formation.[15]

Part 2: Assay Design and Interference Mitigation

The choice of assay technology and the implementation of appropriate counter-screens are crucial for avoiding misleading results, especially with compounds containing potentially reactive or interfering moieties like a brominated thiazole.

Assay Technology Considerations

The inherent properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine should guide the selection of the primary screening assay format.

  • Fluorescence-Based Assays: Thiazole derivatives have the potential to be fluorescent, and the bromo-substituent can also influence spectroscopic properties.[18][19] It is essential to pre-screen the compound for autofluorescence at the excitation and emission wavelengths of the chosen assay.

  • Assays with Thiol-Containing Reagents: The 2-aminothiazole scaffold has been reported to react with cysteine residues.[2] Caution should be exercised when using assays that contain reactive thiols, such as those employing DTT or β-mercaptoethanol, as covalent modification could lead to non-specific inhibition.

Protocol 4: Fluorescence Interference Counter-Screen

  • Compound Incubation: In an appropriate microplate, add N-Benzyl-4-bromo-1,3-thiazol-2-amine at the highest screening concentration to the final assay buffer.

  • Fluorophore Addition: Add the fluorescent substrate or product of the assay.

  • Signal Measurement: Read the fluorescence intensity at the assay's excitation and emission wavelengths.

  • Data Analysis: Compare the signal in the presence of the compound to a vehicle control (DMSO). A significant increase or decrease in fluorescence indicates interference.

Workflow for Primary Screening and Hit Triage

A well-defined workflow is essential for efficiently processing HTS data and identifying promising hits for further investigation.

Caption: High-throughput screening and hit triage workflow.

Part 3: Hit Validation: Confirming On-Target Activity

Once a confirmed hit has been identified through dose-response studies and cleared of obvious assay interference, the next critical step is to verify that its activity is due to direct engagement with the intended biological target.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA is a powerful biophysical technique that assesses the binding of a compound to its target in a cellular environment.[20][21][22][23][24] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol 5: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

  • Cell Treatment: Seed cells in a 384-well plate and treat with a concentration range of N-Benzyl-4-bromo-1,3-thiazol-2-amine for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the plate at a specific temperature (predetermined from a melt curve) for 3 minutes to induce protein denaturation.[24]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining using a high-throughput detection method, such as an acoustic reverse-phase protein array (aRPPA) or high-content immunofluorescence.[21][22][24]

  • Data Analysis: A dose-dependent increase in the amount of soluble target protein after the heat challenge indicates target engagement by the compound.

Hit Validation and Data Analysis Workflow

The culmination of the screening and validation process is a robust data package that supports the progression of a hit compound into lead optimization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Benzyl-4-bromo-1,3-thiazol-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of functionalized thiazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of functionalized thiazoles. The target molecule, N-Benzyl-4-bromo-1,3-thiazol-2-amine , presents a unique synthetic challenge due to the competing nucleophilic sites on the aminothiazole ring and the lability of the C4-bromine atom[1].

This guide bypasses rigid templates to deliver a causality-driven troubleshooting manual. Below, you will find a strategic workflow, in-depth FAQs addressing common failure modes, quantitative comparative data, and self-validating experimental protocols designed to maximize your reaction yield.

Route Selection Workflow

SynthesisWorkflow Start Target: N-Benzyl-4-bromo-1,3-thiazol-2-amine Route1 Direct Alkylation (Benzyl Bromide) Start->Route1 Route2 Reductive Amination (Benzaldehyde) Start->Route2 Route3 SNAr (Benzylamine) Start->Route3 Issue1 Poor Regioselectivity Over-alkylation Route1->Issue1 Solution2 Mild Reduction (NaBH(OAc)3) Route2->Solution2 Solution3 Temp Control (60°C) Selective C2 Attack Route3->Solution3 Yield1 Low Yield (<30%) Issue1->Yield1 Yield2 High Yield (75-85%) Solution2->Yield2 Yield3 Excellent Yield (>85%) Solution3->Yield3

Decision tree for N-Benzyl-4-bromo-1,3-thiazol-2-amine synthesis routes.

Core Troubleshooting FAQs

Q1: I am attempting a direct alkylation of 4-bromo-1,3-thiazol-2-amine using benzyl bromide and K₂CO₃, but my LCMS shows a complex mixture of products. Why is the yield so low? A: This is a classic regioselectivity failure caused by the inherent tautomerism (amino-imino) of the 2-aminothiazole system. The endocyclic ring nitrogen is often more nucleophilic than the exocyclic amine. Consequently, direct alkylation leads to competitive formation of 2-amino-3-benzylthiazol-3-ium salts, alongside the desired exocyclic N-benzyl product. Furthermore, the exocyclic amine is prone to over-alkylation, yielding N,N-dibenzyl impurities. Solution: Abandon direct alkylation. Shift your strategy to either a Nucleophilic Aromatic Substitution (SNAr) using 2,4-dibromothiazole or a reductive amination pathway.

Q2: I switched to the SNAr route using 2,4-dibromothiazole and benzylamine. How can I ensure the amine attacks the C2 position and not the C4 position? A: The regioselectivity here is governed by the electronic disparity between the two carbon-halogen bonds. The C2 position is flanked by both the electronegative endocyclic nitrogen and the sulfur atom, making it highly electron-deficient and the preferred site for SNAr[2][3]. The C4 position is significantly less electrophilic. To prevent C4 substitution (which leads to 2,4-bis(benzylamino)thiazole), you must enforce strict temperature control. Conduct the reaction at 60–80 °C. At temperatures exceeding 100 °C, the kinetic barrier for C4 attack is overcome, degrading your regioselectivity[4].

Q3: I am using reductive amination (4-bromo-1,3-thiazol-2-amine + benzaldehyde). My imine forms, but upon reduction, I am losing the bromine atom (hydrodehalogenation). What reducing agent should I use? A: You are likely using a harsh reducing agent (like LiAlH₄) or catalytic hydrogenation (Pd/C with H₂), which readily cleaves the labile C(sp²)-Br bond on the thiazole ring. To preserve the 4-bromo substituent, you must use a mild, hydride-donating reagent that is highly chemoselective for imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here[5]. It operates efficiently in weakly acidic conditions (which aids in protonating the sluggish thiazole imine) without reducing the aryl halide.

Mechanistic Causality: Why SNAr Succeeds

SNArMechanism Reactant 2,4-Dibromothiazole + Benzylamine PathC2 Attack at C2 (Highly Electrophilic) Reactant->PathC2 Favored (60°C) PathC4 Attack at C4 (Less Electrophilic) Reactant->PathC4 Disfavored Meisenheimer Meisenheimer Complex Stabilized by N & S PathC2->Meisenheimer Unstable Unstable Intermediate Lacks N-stabilization PathC4->Unstable Product N-Benzyl-4-bromo- 1,3-thiazol-2-amine Meisenheimer->Product -HBr SideProduct 2,4-Bis(benzylamino) thiazole Unstable->SideProduct High Temp (>100°C)

Regioselective SNAr mechanism of 2,4-dibromothiazole with benzylamine.

Quantitative Route Comparison

Synthesis RouteTypical YieldRegioselectivityScalabilityPrimary Impurity Profile
Direct Alkylation 15 – 30%PoorLowN,N-dibenzyl; Endocyclic N-alkylated salts
Reductive Amination 75 – 85%ExcellentHighUnreacted starting material; Debrominated thiazole (if wrong reductant used)
SNAr (Recommended) 85 – 95%ExcellentVery High2,4-bis(benzylamino)thiazole (if overheated)

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr of 2,4-Dibromothiazole (Optimal Route)

This protocol relies on the electrophilic activation of the C2 position to ensure high yields without over-substitution.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromothiazole (1.0 equiv, 10.0 mmol) and anhydrous ethanol (25 mL).

  • Reagent Addition: Add benzylamine (1.05 equiv, 10.5 mmol) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol). Causality note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the reaction forward without competing for the electrophile.

  • Thermal Control: Attach a reflux condenser and heat the mixture to exactly 65 °C using a temperature-controlled oil bath. Stir for 6–8 hours. Validation step: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the dibromothiazole (Rf ~0.8) and a new, highly UV-active spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 0-20% EtOAc in Hexanes) to isolate the pure N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Protocol B: Reductive Amination using NaBH(OAc)₃

Use this route if 4-bromo-1,3-thiazol-2-amine is your only available starting material.

  • Imine Formation: In a 50 mL flask, dissolve 4-bromo-1,3-thiazol-2-amine (1.0 equiv, 5.0 mmol) and benzaldehyde (1.05 equiv, 5.25 mmol) in 1,2-dichloroethane (DCE) (15 mL). Add glacial acetic acid (1.0 equiv, 5.0 mmol). Stir at room temperature for 2 hours. Causality note: The weak basicity of the aminothiazole requires mild acid catalysis to facilitate the nucleophilic attack on the aldehyde.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) over 15 minutes[5].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench & Extraction: Carefully quench the reaction by adding 1N aqueous NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or flash chromatography.

Sources

Optimization

Technical Support Center: Purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine Reaction Mixtures

Welcome to the technical support center for the purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its derivatives. Here, we address common challenges and frequently asked questions encountered during the purification process, providing in-depth, experience-driven solutions to help you achieve high purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Issue 1: My crude product is a persistent oil and will not crystallize.

Answer:

The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization. Several strategies can be employed to induce solidification:

  • Trituration: This is the first and simplest method to try. It involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are. This process can often coax the product into precipitating as a solid.

  • Solvent Selection for Trituration:

    • Start with non-polar solvents like hexanes or diethyl ether.

    • If that fails, gradually increase the polarity. A mixture of hexanes and ethyl acetate can be effective.

  • Seed Crystallization: If a small amount of pure, solid N-Benzyl-4-bromo-1,3-thiazol-2-amine is available, adding a tiny crystal (a "seed") to the oil can initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow it to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal growth.

  • If all else fails, column chromatography is the most reliable method for separating the product from impurities that hinder crystallization. [1][2]

Issue 2: My NMR spectrum shows significant unreacted starting materials (e.g., 2-aminothiazole derivative, benzyl bromide).

Answer:

The presence of unreacted starting materials points to an incomplete reaction. While optimizing the reaction conditions is the primary solution, effective purification can salvage the current batch.

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, can help remove acidic impurities.[1] A subsequent wash with brine will aid in removing excess water.[1]

  • Column Chromatography: This is the most effective method for separating the product from starting materials, especially when their polarities are distinct.[1][3]

    • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.[1] An ideal system will show good separation between the product and starting materials, with the product having an Rf value between 0.2 and 0.4.[2]

Issue 3: I am observing multiple spots on my TLC, even after an initial work-up.

Answer:

Multiple spots on a TLC plate indicate the presence of several compounds, which could be the desired product, unreacted starting materials, and various side products.

  • Potential Side Products: In the synthesis of N-substituted 2-aminothiazoles, side reactions can occur. For instance, over-alkylation or reaction at different positions on the thiazole ring can lead to isomeric byproducts.

  • Purification Strategy: Flash column chromatography on silica gel is the recommended method to separate these closely related compounds.[1][3] The key to a successful separation is a carefully optimized gradient elution.

  • Preparative HPLC: For very challenging separations where impurities co-elute with the product in column chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]

Issue 4: The purified product has a persistent color.

Answer:

A persistent color in the final product often suggests the presence of highly conjugated impurities.

  • Activated Carbon Treatment: Before the final purification step (e.g., recrystallization), dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite.

  • Recrystallization: A well-chosen recrystallization solvent can also help in removing colored impurities, as they may have different solubility profiles than the desired product.

II. Frequently Asked Questions (FAQs)

This section covers more general questions regarding the properties and purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Q1: What are the expected solubility properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine?

A1: Based on its structure, N-Benzyl-4-bromo-1,3-thiazol-2-amine is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. It will likely have limited solubility in non-polar solvents like hexanes and be poorly soluble in water. This solubility profile is advantageous for extraction and chromatographic purification.

Q2: Which chromatographic techniques are most effective for this compound?

A2: Flash column chromatography using silica gel is the most common and effective technique for the purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine and similar compounds.[1][3] For analytical purposes to determine purity, High-Performance Liquid Chromatography (HPLC) is highly recommended.[2]

Q3: What is the best way to confirm the purity of the final product?

A3: A combination of analytical techniques should be used to confirm the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and helps identify any residual impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take during purification?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps involving organic solvents should be performed in a well-ventilated fume hood. While specific toxicity data for N-Benzyl-4-bromo-1,3-thiazol-2-amine may be limited, it is prudent to handle it with care, as with any novel chemical compound. Related brominated thiazole compounds are known to be irritants and may be toxic if swallowed.[4]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Aqueous Work-up
  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., gradients of hexane and ethyl acetate).[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient is being used. Collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Benzyl-4-bromo-1,3-thiazol-2-amine.[2]

Table 1: Comparison of Recrystallization Solvents
Solvent SystemExpected Solubility of ProductPotential for Impurity RemovalNotes
EthanolGood when hot, poor when coldEffective for removing non-polar impuritiesA common choice for recrystallizing similar aromatic compounds.[2][5]
IsopropanolGood when hot, poor when coldSimilar to ethanolMay offer slightly different selectivity.
Hexane/Ethyl AcetateSparingly soluble in hexane, more soluble in ethyl acetateGood for removing both very polar and very non-polar impuritiesThe ratio needs to be carefully optimized.
TolueneSoluble when hot, less soluble when coldCan be effective for certain impuritiesHigher boiling point requires more careful handling.

IV. Visualized Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Work-up (Base & Brine Wash) reaction_mixture->aqueous_workup concentration Concentration aqueous_workup->concentration crude_product Crude Product concentration->crude_product crystallization_check Attempt Crystallization/ Trituration crude_product->crystallization_check solid_product Solid Product crystallization_check->solid_product Successful column_chromatography Column Chromatography crystallization_check->column_chromatography Fails (Oily) recrystallization Recrystallization solid_product->recrystallization pure_solid Pure Solid Product recrystallization->pure_solid pure_fractions Combine Pure Fractions column_chromatography->pure_fractions final_concentration Concentration pure_fractions->final_concentration pure_product Pure Product final_concentration->pure_product

Caption: General workflow for the purification of N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Diagram 2: Troubleshooting Logic for Oily Product

OilyProductTroubleshooting start Crude Product is an Oil trituration Attempt Trituration (e.g., Hexanes) start->trituration crystallization_check Does it Solidify? trituration->crystallization_check recrystallize Recrystallize for Higher Purity crystallization_check->recrystallize Yes seed_crystal Add Seed Crystal crystallization_check->seed_crystal No slow_evaporation Slow Evaporation crystallization_check->slow_evaporation Still No column_chromatography Purify by Column Chromatography crystallization_check->column_chromatography Persistent Oil success Pure Product recrystallize->success seed_crystal->crystallization_check slow_evaporation->crystallization_check column_chromatography->success

Caption: Troubleshooting workflow for an oily crude product.

V. References

  • BenchChem. (2025). avoiding N-bromination by-products in thiazole synthesis.

  • Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.

  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-6-methylbenzo[d]thiazole.

  • Parr, B. T., & Eastgate, M. D. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5864-5873.

  • BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles.

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1075-1083.

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Benzyl-4-bromo-1,3-thiazol-2-amine Solubility in DMSO

Welcome to the dedicated technical support center for handling N-Benzyl-4-bromo-1,3-thiazol-2-amine . This guide is engineered for researchers, analytical scientists, and drug development professionals who are experienci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for handling N-Benzyl-4-bromo-1,3-thiazol-2-amine . This guide is engineered for researchers, analytical scientists, and drug development professionals who are experiencing solubility failures, precipitation, or inconsistent assay data when utilizing this compound in vitro.

Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic realities of solvating halogenated thiazole derivatives, providing you with causal explanations and self-validating protocols to guarantee experimental integrity.

Compound Profile & Solvation Parameters

Understanding the physical chemistry of your compound is the first step in troubleshooting. N-Benzyl-4-bromo-1,3-thiazol-2-amine is a synthetic organic molecule characterized by a polar thiazole core flanked by highly lipophilic moieties.

Table 1: Physicochemical Properties & Mechanistic Impact

ParameterValueMechanistic Impact on Solvation
Molecular Weight 269.16 g/mol [1]Moderate molecular weight; generally favorable for solvent intercalation in pure organic environments.
Chemical Formula C10H9BrN2S[1]The presence of a heavy, highly lipophilic bromine atom and a hydrophobic benzyl group drastically reduces aqueous solubility and drives the molecule's tendency to aggregate.
Hydrogen Bonding Sec-Amine (Donor), Thiazole (Acceptor)Capable of hydrogen bonding, making it highly sensitive to moisture contamination. Water molecules will outcompete the compound for solvent interactions.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO's polar aprotic nature ideally solvates the polar thiazole core while accommodating the hydrophobic rings, but only under strictly anhydrous conditions.

Diagnostic Workflow: Solubility Failure Analysis

Before altering your protocols, use the logical workflow below to identify the exact point of thermodynamic failure in your preparation pipeline.

Workflow A Solubility Issue: N-Benzyl-4-bromo-1,3-thiazol-2-amine B Precipitation in 100% DMSO Stock A->B C Precipitation upon Aqueous Dilution A->C D Cause: Moisture in DMSO or Low Temperature B->D E Cause: Hydrophobic Crash (Solvent Shift) C->E F Action: Use Anhydrous DMSO Warm to 30°C & Sonicate D->F G Action: Intermediate DMSO Dilution Add Carrier Proteins (BSA) E->G

Diagnostic workflow for resolving N-Benzyl-4-bromo-1,3-thiazol-2-amine solubility failures.

Core Troubleshooting Guides

Scenario A: Incomplete Dissolution or Turbidity in 100% DMSO

The Causality: Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent that is notoriously hygroscopic. When exposed to ambient humidity, it rapidly absorbs atmospheric water. Because N-Benzyl-4-bromo-1,3-thiazol-2-amine possesses a highly hydrophobic 4-bromo-benzyl moiety, even a minor water contamination (2-5%) in the DMSO alters the dielectric constant of the solvent. The DMSO molecules preferentially hydrogen-bond with the absorbed water, creating a hydration sphere that thermodynamically repels the hydrophobic bromine and benzyl groups of your compound. This leads to incomplete dissolution or invisible micro-suspensions[2]. Furthermore, the endothermic nature of solvation means that low ambient temperatures reduce the kinetic energy required to break the compound's crystal lattice[2].

The Solution: Always utilize freshly opened, anhydrous DMSO (≤0.005% water) stored under an inert gas like argon or nitrogen. If turbidity is observed, gentle heating combined with bath sonication provides the necessary activation energy for complete solvation.

Scenario B: "Crashing Out" Upon Dilution into Aqueous Media

The Causality: This phenomenon, known as the "solvent shift" or hydrophobic crash, is the most frequent point of failure in high-throughput screening and cell-based assays[3]. When a highly concentrated DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer (like PBS or cell culture media), the DMSO molecules rapidly diffuse outward into the bulk water. This leaves the highly lipophilic N-Benzyl-4-bromo-1,3-thiazol-2-amine locally supersaturated without its solvent carrier. Because its intrinsic aqueous solubility is exponentially lower than its DMSO solubility, the molecules rapidly aggregate via hydrophobic interactions, nucleate, and precipitate out of solution[4].

The Solution: Never perform direct, high-ratio dilutions (e.g., 1:1000 directly from a 10 mM stock into water). Instead, perform intermediate serial dilutions in 100% DMSO to reach a lower working stock concentration. This ensures the final transfer to aqueous media introduces the compound at a concentration closer to its true aqueous solubility limit[3].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to biological testing unless the validation steps confirm success.

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock
  • Equilibration: Allow the lyophilized N-Benzyl-4-bromo-1,3-thiazol-2-amine powder to reach room temperature inside a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Addition: Add the calculated volume of room-temperature, strictly anhydrous DMSO directly to the vial.

  • Kinetic Agitation: Vortex vigorously for 60 seconds. Follow with water bath sonication at 30°C for 5 to 10 minutes to disrupt any remaining micro-crystals.

  • Self-Validation Step (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube.

    • Validation: The complete absence of a visible pellet or opacity confirms 100% molecular solvation. If a pellet is present, the effective concentration of your supernatant is lower than calculated, and further dilution/heating is required.

Protocol 2: Aqueous Assay Dilution Without Nucleation
  • Intermediate Dilution: Dilute your 10 mM master stock serially in 100% DMSO to create a 100x working stock (e.g., prepare a 1 mM DMSO stock if your final desired assay concentration is 10 µM)[3].

  • Media Preparation: Pre-warm the target aqueous buffer or cell culture media to 37°C. If permissible by your assay's parameters, ensure the media contains a carrier protein (e.g., 0.1% - 1% BSA) to act as a hydrophobic sink for the compound.

  • Rapid Dispersion: While actively vortexing the warmed aqueous media, inject the DMSO working stock dropwise directly into the center of the vortex (avoiding the tube walls). Rapid kinetic mixing maximizes the dispersion rate and prevents local supersaturation[4].

  • Self-Validation Step (Microscopy/DLS): Plate 100 µL of the final assay medium into a clear-bottom 96-well plate. Observe under a phase-contrast microscope at 20x magnification.

    • Validation: The absence of refractile aggregates, cloudiness, or needle-like crystals confirms the compound remains in a dissolved state suitable for biological interaction.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear, but after storing it at -20°C, it contains crystals that won't redissolve at room temperature. Why? A: Freeze-thaw cycles can induce irreversible crystallization. When DMSO freezes (melting point ~18.5°C), the compound is excluded from the solvent lattice, forcing it into a highly stable, tightly packed crystalline state[2]. To redissolve, you must heat the aliquot to 37°C and sonicate for 10-15 minutes. To prevent this degradation of stock integrity, always store stocks in single-use aliquots.

Q: Can I adjust the pH of my DMSO stock with acid/base to improve solubility? A: Adjusting the pH of a pure DMSO stock is generally ineffective and highly discouraged. While N-Benzyl-4-bromo-1,3-thiazol-2-amine has a secondary amine that could theoretically be protonated, pH is strictly an aqueous concept. Adding aqueous acids or bases to DMSO introduces water into your anhydrous system, which will immediately trigger the hydrophobic 4-bromo-benzyl group to precipitate[4].

Q: What is the maximum final DMSO concentration my cell culture can tolerate without skewing data? A: While tolerance is cell-line dependent, most mammalian cells tolerate up to 0.1% - 0.5% (v/v) final DMSO without significant cytotoxic or off-target transcriptomic effects[5]. Always include a vehicle-only control matched to the exact final DMSO concentration of your highest compound dose.

References

  • Source: sigmaaldrich.
  • Source: sapphirebioscience.
  • Source: medcraveonline.
  • Title: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Source: nih.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine

Welcome to the Technical Support Center for the optimization of 2-aminothiazole derivatives. The synthesis of N-benzyl-4-bromo-1,3-thiazol-2-amine (CAS 1503590-26-8) via the N-alkylation of 4-bromo-1,3-thiazol-2-amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 2-aminothiazole derivatives. The synthesis of N-benzyl-4-bromo-1,3-thiazol-2-amine (CAS 1503590-26-8) via the N-alkylation of 4-bromo-1,3-thiazol-2-amine (CAS 502145-18-8) presents unique challenges in regioselectivity and over-alkylation. Microwave-Assisted Organic Synthesis (MAOS) offers a powerful solution to overcome these kinetic barriers, dramatically reducing reaction times and improving yields compared to conventional heating .

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure reproducible success.

Reaction Pathway & Selectivity Logic

Understanding the mechanistic pathway is critical for troubleshooting. The thiazole ring contains two nucleophilic nitrogen centers: the endocyclic nitrogen (N3) and the exocyclic amine (N2). Directing the electrophilic attack exclusively to the exocyclic amine requires precise thermodynamic control.

Optimization_Logic Start 4-Bromo-1,3-thiazol-2-amine + Benzyl Bromide Base Base Selection (Cs2CO3 vs K2CO3) Start->Base MW Microwave Irradiation (80°C, 15 min, MeCN) Base->MW Check Regioselectivity Check (LC-MS / NMR) MW->Check Exo Exocyclic N-Alkylation (Target Product) Check->Exo Thermodynamic Control Endo Endocyclic N-Alkylation (Impurity) Check->Endo Kinetic Control Over N,N-Dibenzylation (Over-reaction) Check->Over Excess Reagent

Reaction pathway and selectivity control for N-benzylation under microwave irradiation.

Optimized Step-by-Step Methodology

To guarantee reproducibility, this protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) loop that prevents premature work-up and ensures quantitative conversion.

Self-Validating Protocol for Exocyclic N-Benzylation

Step 1: Reagent Preparation In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-bromo-1,3-thiazol-2-amine (1.0 mmol, 179.04 mg) in 3.0 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is selected due to its high dipole moment and loss tangent (tan δ = 0.062). It acts as an excellent microwave absorber, translating electromagnetic energy into rapid, uniform heating without thermal gradients .

Step 2: Base & Electrophile Addition Add Cesium Carbonate (Cs₂CO₃, 1.2 mmol), followed by the dropwise addition of benzyl bromide (1.05 mmol). Causality: The large ionic radius of the Cesium cation creates a highly dissociated, "naked" carbonate anion. This soft basicity effectively deprotonates the exocyclic amine, shifting the equilibrium toward the thermodynamically stable exocyclic product over the kinetically favored endocyclic N3-alkylation. A strict 1.05 equivalent limit of benzyl bromide prevents over-alkylation.

Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 80°C for 15 minutes with dynamic power modulation (max 150 W). Causality: Rapid dielectric heating overcomes the activation energy barrier for the exocyclic substitution, which is thermodynamically favored but kinetically slow under conventional conductive heating .

Step 4: In-Process Control (IPC) & Validation Before work-up, extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Self-Validation Logic:

  • Pass: If the ratio of m/z 269.16 (product) to m/z 179.04 (starting material) is > 95:5, proceed to Step 5.

  • Fail: If starting material > 5%, re-seal the vial and irradiate for an additional 5 minutes at 80°C. This feedback loop corrects for minor variations in microwave power calibration or moisture content.

Step 5: Work-up and Isolation Cool to room temperature using compressed air. Filter the suspension to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure target compound.

Protocol_Validation Step1 1. Reagent Mixing (MeCN, Cs2CO3) Step2 2. MW Irradiation (80°C, 15 min) Step1->Step2 Validate 3. In-Process Control (LC-MS Aliquot) Step2->Validate Pass 4. Work-up & Isolation (>95% Conversion) Validate->Pass Target Mass 269.16 Fail Troubleshoot (<95% Conversion) Validate->Fail SM Remaining Fail->Step2 +5 min MW

Self-validating microwave synthesis workflow with in-process analytical control.

Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the optimization data, demonstrating why microwave irradiation and specific base selection are mandatory for this transformation.

Heating MethodTemp (°C)TimeBaseSolventYield (%)Regioselectivity (Exo : Endo)
Conventional (Oil Bath)8012 hK₂CO₃MeCN4560 : 40
Conventional (Oil Bath)8012 hCs₂CO₃MeCN6285 : 15
Microwave (150W)8015 minK₂CO₃MeCN7875 : 25
Microwave (150W) 80 15 min Cs₂CO₃ MeCN 94 98 : 2

Troubleshooting & FAQs

Q1: My LC-MS shows a significant m/z 359.25 peak alongside the target mass. How do I prevent this? A1: You are observing N,N-dibenzylation (over-alkylation). Causality: The mono-benzylated secondary amine product retains significant nucleophilicity. Under prolonged microwave heating or localized high concentrations of the electrophile, it competes with the primary amine for the benzyl bromide. Solution: Strictly limit benzyl bromide to 1.05 equivalents. If the issue persists, reduce the microwave irradiation time to 10 minutes, or switch to a reductive amination approach (using benzaldehyde and NaBH(OAc)₃), which inherently arrests at mono-alkylation due to the imine intermediate.

Q2: The 4-bromo group is undergoing dehalogenation during the microwave reaction. How do I retain the halogen? A2: Dehalogenation of the thiazole core is a known side-reaction under intense microwave irradiation. Causality: The carbon-bromine bond at the 4-position is relatively labile and susceptible to homolytic cleavage or nucleophilic aromatic substitution (SₙAr) at temperatures exceeding 100°C, especially in the presence of trace metals or protic solvents . Solution: Cap the microwave temperature strictly at 80°C. Ensure the acetonitrile is anhydrous and degassed (trace oxygen facilitates radical pathways). Do not use palladium- or copper-contaminated magnetic stir bars.

Q3: Why do I see two isomeric products with the exact same mass (m/z 269.16)? A3: You are observing regioselectivity failure. The isomers are the target exocyclic N-benzyl-4-bromo-1,3-thiazol-2-amine and the impurity endocyclic 3-benzyl-4-bromo-1,3-thiazol-2(3H)-imine. Causality: The endocyclic nitrogen (N3) is kinetically favored due to higher electron density. However, alkylation at the exocyclic amine (N2) preserves the aromaticity of the thiazole ring, making it the thermodynamically stable product. Solution: Ensure you are using Cs₂CO₃ (not K₂CO₃ or Et₃N). The microwave irradiation rapidly supplies the activation energy required to equilibrate the kinetic intermediate into the thermodynamic exocyclic product.

Q4: The microwave vial experiences pressure spikes and aborts the run automatically. What is going wrong? A4: Pressure spikes are typically caused by solvent superheating or rapid gas evolution. Causality: Carbonate bases can release trace CO₂ if moisture is present in the starting materials. Additionally, highly polar solvents like MeCN can superheat rapidly under maximum microwave power. Solution: Program the microwave with a 2-minute temperature ramp to 80°C rather than applying maximum power instantly. Ensure the total reaction volume does not exceed 50% of the vial's physical capacity to allow for vapor expansion.

References

[4] Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry URL:[Link]

[5] Title: MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES Source: Journal of University of Shanghai for Science and Technology URL:[Link]

Troubleshooting

Reducing side-product formation in N-Benzyl-4-bromo-1,3-thiazol-2-amine reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-Benzyl-4-bromo-1,3-thiazol-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-Benzyl-4-bromo-1,3-thiazol-2-amine . While this scaffold is a highly valuable building block in medicinal chemistry, its base-sensitivity and the presence of multiple reactive sites often lead to frustrating side-product formation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, we detail the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-fidelity C4-functionalization.

Reaction Pathway & Troubleshooting Diagram

G SM N-Benzyl-4-bromo- 1,3-thiazol-2-amine Pd Pd Catalyst + Base + R-M SM->Pd Product Desired C4-Coupled Product Pd->Product GPhos / NaOTMS (50 °C) Dehal Dehalogenation (C4-H) Pd->Dehal Strong Base (NaOt-Bu) Homo Homocoupling (4,4'-Bithiazole) Pd->Homo O2 / Pd(PPh3)4 C5 C5-Arylation (C-H Activation) Pd->C5 High Temp (>80 °C)

Reaction pathways of N-Benzyl-4-bromo-1,3-thiazol-2-amine under Pd-catalyzed conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant hydrodebromination (dehalogenation) at the C4 position instead of my desired cross-coupled product?

  • Mechanistic Causality: Dehalogenation in 4-bromothiazoles is primarily driven by base-mediated decomposition. Strong bases (e.g., NaOt-Bu, pKaH = 19) deprotonate or attack the base-sensitive thiazole ring, leading to ring-opened degradation products. These degradation products act as hydride donors or deactivate the catalyst, forcing the oxidative addition complex to undergo premature reductive elimination (hydrodebromination) rather than the desired transmetalation .

  • Self-Validating Solution: Switch to a moderate-strength base like Sodium trimethylsilanolate (NaOTMS). Pair this with a sterically encumbered dialkylbiaryl monophosphine ligand, such as GPhos . GPhos effectively shields the palladium center from heteroarene coordination, while NaOTMS is mild enough to prevent base-mediated decomposition of the thiazole ring .

Q2: My GC-MS shows a mass corresponding to a 4,4'-bithiazole dimer. How do I prevent homocoupling?

  • Mechanistic Causality: Homocoupling (forming 4,4'-bithiazole derivatives) occurs when the active Pd(0) catalyst inserts into the C-Br bond of an already coupled product, or when trace oxygen reoxidizes Pd(0) to Pd(II), facilitating transmetalation between two equivalents of the thiazole starting material. Highly reactive, unhindered catalysts like Pd(PPh3)4 are notorious for promoting this secondary insertion .

  • Self-Validating Solution: Strictly exclude oxygen using standard Schlenk techniques (freeze-pump-thaw degassing). Replace Pd(PPh3)4 with a more controlled precatalyst such as PdCl2(PhCN)2 or a well-defined Pd-PEPPSI complex, which suppresses secondary oxidative addition into the product .

Q3: I am getting a mixture of C4-coupled and C5-coupled products. Why is C5 reacting when the bromine is at C4?

  • Mechanistic Causality: The unsubstituted C5 position of the 1,3-thiazole ring is highly electron-rich and susceptible to electrophilic palladation (C-H activation). If the reaction temperature is too high (typically >80 °C), or if the C4-transmetalation step is slow, the palladium catalyst will activate the C5-H bond, leading to unwanted C5-arylation .

  • Self-Validating Solution: Lower the reaction temperature to 50 °C. The use of highly active, bulky catalysts (like GPhos Pd G6) accelerates the C4-Br oxidative addition and transmetalation steps, allowing the desired cross-coupling to kinetically outcompete C5 C-H activation .

Q4: Is the secondary N-benzyl amine stable under these coupling conditions?

  • Mechanistic Causality: While the N-benzyl group is generally robust, the secondary amine (-NH-Bn) can undergo competitive N-arylation in Buchwald-Hartwig aminations if the target nucleophile is sterically hindered. Additionally, under highly reductive conditions, N-debenzylation can occur.

  • Self-Validating Solution: The GPhos/NaOTMS system is highly selective for primary and secondary aliphatic amines over the internal secondary thiazol-2-amine. Ensure the exogenous amine nucleophile is present in slight excess (1.2 equiv) to outcompete any intramolecular or intermolecular side reactions involving the N-benzyl group.

Quantitative Data Comparison

To illustrate the impact of catalyst and base selection, the following table summarizes the reaction outcomes for the amination of 4-bromothiazoles under various conditions.

Catalyst / LigandBaseTemp (°C)Primary Reaction OutcomeYield of Desired Product
Pd(PPh3)4NaOt-Bu110Severe Decomposition / Dehalogenation< 10%
Pd(PPh3)4K2CO380Homocoupling / C5-Arylation36%
RuPhos Pd G4NaOTMS50Catalyst Deactivation< 20%
GPhos Pd G6 NaOTMS 50 Clean C4-Coupling > 85%

(Data synthesized from standardized heteroarene coupling benchmarks .)

Experimental Protocol: Optimized Pd-Catalyzed C4-Coupling

This self-validating protocol utilizes the GPhos/NaOTMS system to ensure high-yielding C4-functionalization of N-Benzyl-4-bromo-1,3-thiazol-2-amine while suppressing dehalogenation and homocoupling.

Materials Required:

  • N-Benzyl-4-bromo-1,3-thiazol-2-amine (1.0 equiv, 0.5 mmol)

  • Coupling Partner (e.g., Amine or Boronic Acid) (1.2 equiv, 0.6 mmol)

  • GPhos Pd G6 precatalyst (2.0 mol%)

  • NaOTMS (Sodium trimethylsilanolate) (1.5 equiv, 0.75 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.4 M concentration)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading (Inert Atmosphere): Inside an argon-filled glovebox, charge the Schlenk tube with N-Benzyl-4-bromo-1,3-thiazol-2-amine, the coupling partner, GPhos Pd G6 (2.0 mol%), and NaOTMS.

    • Causality Check: Loading NaOTMS in the glovebox is critical as it is highly hygroscopic; moisture reacting with the base will generate hydroxide, which rapidly induces protodebromination (dehalogenation).

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to an Argon Schlenk line. Inject anhydrous THF to achieve a 0.4 M concentration with respect to the thiazole.

    • Causality Check: Maintaining a moderate concentration (0.4 M) prevents off-cycle catalyst resting states that occur at higher dilutions, ensuring the catalytic cycle turns over efficiently.

  • Self-Validating Checkpoint: Before heating, ensure the solution is homogeneous. If a thick precipitate forms immediately, your NaOTMS may have degraded.

  • Reaction Execution: Stir the reaction mixture at 50 °C for 3 to 6 hours. Monitor the reaction via GC-MS or TLC.

    • Causality Check: Do not exceed 50 °C. Higher temperatures exponentially increase the rate of C5-arylation and base-mediated ring decomposition.

  • Quenching and Workup: Once complete, cool the mixture to room temperature. Quench with 2 mL of deionized water to neutralize residual base and hydrolyze any silyl ethers. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023. URL:[Link]

  • Bach, T., & Heuser, S. "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Roger, J., Gottumukkala, A. L., & Doucet, H. "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds." The Journal of Organic Chemistry, 2009. URL:[Link]

Optimization

Technical Support Center: Enhancing the Aqueous Stability of N-Benzyl-4-bromo-1,3-thiazol-2-amine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the formulation and chemical stabilization of N-Benzyl-4-bromo-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the formulation and chemical stabilization of N-Benzyl-4-bromo-1,3-thiazol-2-amine in aqueous buffers. Below, you will find mechanistic troubleshooting FAQs, validated experimental workflows, and quantitative data to ensure the integrity of your compound during in vitro and in vivo studies.

Core Degradation Mechanisms & Causality (FAQ)

Q1: Why does N-Benzyl-4-bromo-1,3-thiazol-2-amine precipitate or degrade in standard physiological buffers (e.g., PBS, pH 7.4)? A: The instability is driven by a combination of thermodynamics and structural tautomerization. The 2-aminothiazole core exhibits an amino-imino tautomeric equilibrium that is highly dependent on concentration and the surrounding aqueous environment[1]. At physiological pH (7.4), the unprotonated, lipophilic free base predominates. Because water cannot effectively solvate the highly hydrophobic N-benzyl and bromothiazole moieties, the system minimizes free energy via rapid hydrophobic aggregation, leading to precipitation.

Q2: We are observing a mass shift of -78 Da during LC-MS analysis of our stored samples. What is causing this? A: A loss of 78 Da corresponds to the loss of the bromine atom (debromination) and its replacement with a proton. This is caused by photodebromination . When exposed to ambient UV/visible light in hydrogen-donating solvents (which includes many aqueous buffers formulated with trace organic co-solvents like methanol or ethanol), the C-Br bond undergoes homolytic cleavage from an excited singlet state[2]. The resulting thiazolyl radical abstracts a hydrogen atom from the solvent, yielding the debrominated degradation product[2].

Q3: How can we formulate this compound to ensure both solubility and long-term chemical stability? A: The most effective strategy is supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins feature a hydrophilic exterior for aqueous solubility and a hydrophobic cavity that forms non-covalent inclusion complexes with lipophilic drugs[3]. By encapsulating the N-benzyl and bromothiazole groups, HP-β-CD sterically shields the C-Br bond from radical initiators and prevents the bimolecular aggregation that leads to precipitation[3].

Q4: What are the regulatory standards for validating the stability of our new formulation? A: Any stability-indicating study should strictly align with the4[4]. For accelerated stability testing of a new drug substance or product, the formulation must be evaluated at 40°C ± 2°C and 75% RH ± 5% RH for a minimum of 6 months, with analytical time points at 0, 3, and 6 months[4].

Experimental Workflows & Diagnostics

StabilityWorkflow Start N-Benzyl-4-bromo-1,3-thiazol-2-amine Stability Issue Detected Identify Identify Degradation Pathway (LC-MS / SERS) Start->Identify Hydrolysis Hydrolysis / pH Issue Identify->Hydrolysis Photolysis Photodebromination Identify->Photolysis Precipitation Aqueous Precipitation Identify->Precipitation Action1 Optimize Buffer pH (pH 4-6) Hydrolysis->Action1 Action2 Actinic Light Protection (Amber Vials) Photolysis->Action2 Action3 HP-β-CD Complexation Precipitation->Action3 Validate ICH Q1A(R2) Accelerated Testing (40°C / 75% RH) Action1->Validate Action2->Validate Action3->Validate

Workflow for diagnosing and resolving 2-aminothiazole stability issues.

Step-by-Step Methodologies

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

Causality: HP-β-CD requires optimal thermodynamic conditions to encapsulate the guest molecule. Using a slightly acidic buffer (pH 5.0) temporarily increases the solubility of the 2-aminothiazole (via partial protonation), facilitating the kinetic transfer of the molecule into the cyclodextrin cavity before the pH is neutralized for physiological use.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate buffer (pH 5.0).

  • Complexation: Add N-Benzyl-4-bromo-1,3-thiazol-2-amine in a 1:1 molar ratio to the HP-β-CD solution.

  • Equilibration: Stir the suspension at 500 rpm at room temperature for 24 hours. Ensure the reaction vessel is wrapped in aluminum foil to prevent photodebromination[2].

  • Clarification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation Check (Turbidimetry): Dilute a 100 µL aliquot of the filtrate into 900 µL of deionized water. Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms successful inclusion ; if the OD600 is higher, the complexation failed, and the lipophilic free base is forming colloidal aggregates.

Protocol B: ICH Q1A(R2) Aligned Accelerated Stability Testing

Causality: To ensure the formulation is viable for long-term storage, it must be subjected to thermal and humidity stress that accelerates kinetic degradation pathways without altering the fundamental degradation mechanism.

  • Aliquotting: Dispense the filtered HP-β-CD inclusion complex into Type I amber glass HPLC vials. The amber glass is strictly required to block UV/Vis radiation and prevent the homolytic cleavage of the C-Br bond[2].

  • Sealing: Seal with PTFE-lined crimp caps to prevent solvent evaporation and humidity ingress.

  • Incubation: Store the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH, strictly adhering to 4[4].

  • Sampling: Pull triplicate samples at Day 0, Month 1, Month 3, and Month 6.

  • Self-Validation Check (Mass Balance): Analyze samples via LC-MS/MS. The protocol is self-validating if mass balance is achieved —meaning the sum of the parent peak area and any newly formed degradation product peak areas (e.g., the debrominated analog) equals the Day 0 parent peak area (± 5%). If mass balance is lost, the compound is likely precipitating out of solution or volatilizing, indicating a failure in the physical setup rather than pure chemical degradation.

Quantitative Data & Troubleshooting Tables

Table 1: Comparative Stability and Solubility Profiles of N-Benzyl-4-bromo-1,3-thiazol-2-amine

Formulation ConditionMax Aqueous Solubility (mg/mL)6-Month Recovery (40°C / 75% RH)Primary Degradation / Failure Pathway
PBS (pH 7.4), Clear Vial< 0.01< 10%Rapid Precipitation, Photodebromination
Acetate Buffer (pH 5.0), Amber Vial0.1565%Acid-catalyzed Hydrolysis, Dimerization
20% HP-β-CD (pH 5.0), Amber Vial> 5.0> 98%None (Stable)

References

  • Title: PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES Source: Semantic Scholar URL: [Link]

  • Title: Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins in Formulation Development: Complexation and Stability Enhance Source: International Journal of Pharmaceutical Sciences (IJPS) URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-4-bromo-1,3-thiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed comparison of the structure-activity relationships (SAR) for a specific class of these compounds: N-Benzyl-4-bromo-1,3-thiazol-2-amine analogs. By examining the impact of structural modifications on their biological efficacy, we aim to provide actionable insights for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: A Foundation for Diverse Biological Activity

The N-Benzyl-4-bromo-1,3-thiazol-2-amine scaffold combines several key features that contribute to its pharmacological potential. The thiazole ring serves as a versatile and rigid core, while the N-benzyl group and the bromo substituent at the 4-position offer opportunities for synthetic modification to modulate activity and selectivity.[2] Research into related N,4-diaryl-1,3-thiazole-2-amines has demonstrated their potential as tubulin inhibitors with significant antiproliferative activity against various cancer cell lines.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-Benzyl-4-bromo-1,3-thiazol-2-amine analogs is highly dependent on the nature and position of substituents on both the benzyl and thiazole rings. The following sections dissect the SAR at these key positions.

Substitutions on the N-Benzyl Group

The benzyl group at the 2-amino position plays a crucial role in the interaction of these analogs with their biological targets. Modifications to the phenyl ring of the benzyl moiety can significantly impact potency.

  • Electron-donating and Electron-withdrawing Groups: Studies on similar 2-substituted benzylamino-thiazole derivatives have shown that the introduction of both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups on the phenyl ring can influence anticancer activity. For instance, in a series of 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, a p-chlorobenzylamino derivative exhibited potent growth inhibition of cancer cell lines.[4][5] This suggests that electronic and steric factors of the benzyl ring substituent are key determinants of activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. While a comprehensive study on the topic scaffold is limited, related kinase inhibitors with a 2-aminothiazole core demonstrate that positional changes of substituents can drastically alter binding affinity and selectivity.[6]

Modifications at the Thiazole C4-Position

The 4-position of the thiazole ring, occupied by a bromine atom in the parent scaffold, is a critical determinant of activity.

  • Aryl Substitutions: Replacing the bromo group with various aryl moieties has been a common strategy in the development of related 2-aminothiazole-based compounds. For example, N,4-diaryl-1,3-thiazole-2-amines have shown potent antiproliferative activity, with the nature of the aryl group at C4 significantly influencing potency.[3]

Modifications at the Thiazole C5-Position

While the topic scaffold has an unsubstituted C5-position, modifications at this site in related analogs have been explored. In a series of 4-benzyl-1,3-thiazole derivatives, the introduction of a substituted phenyl carbonyl group at the fifth position resulted in compounds with significant anti-inflammatory activity.[2][7] This indicates that the C5-position is amenable to substitution for modulating the biological activity profile.

Comparative Biological Activity

The following table summarizes the antiproliferative activity of representative N-benzyl-4-substituted-1,3-thiazol-2-amine analogs against various cancer cell lines. The data is compiled from studies on closely related compounds to infer the SAR for the topic scaffold.

Compound IDR (C4-substituent)R' (N-benzyl substituent)Cell LineIC50 (µM)Reference
8e -NH2, 5-aroyl4-chlorobenzylU-9375.7[4][5]
8f -NH2, 5-aroyl4-chlorophenethylU-93712.2[4][5]
8k -NH2, 5-aroyl4-methoxyphenethylU-9377.9[4][5]
10s 4-methoxyphenyl2,4-dimethoxyphenyl (on N)SGC-79010.36[3]

Experimental Protocols

General Synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine Analogs

A representative synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Amino-4-bromothiazole

  • To a solution of thiourea in ethanol, add an equimolar amount of 1,2-dibromoethanone.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated 2-amino-4-bromothiazole by filtration, wash with water, and dry.

Step 2: N-Benzylation

  • Dissolve 2-amino-4-bromothiazole in a suitable solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate or sodium hydride) to the solution.

  • Add the desired substituted benzyl bromide or chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and purify the crude product by recrystallization or column chromatography.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for the N-Benzyl-4-bromo-1,3-thiazol-2-amine scaffold.

Caption: Key structure-activity relationship points for N-Benzyl-4-bromo-1,3-thiazol-2-amine analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A Thiourea + 1,2-Dibromoethanone B 2-Amino-4-bromothiazole A->B Hantzsch Synthesis D N-Benzyl-4-bromo-1,3-thiazol-2-amine Analog B->D C Substituted Benzyl Bromide C->D N-Benzylation E Cell Seeding (Cancer Cell Lines) D->E Purified Compound F Compound Treatment E->F G MTT Assay F->G H IC50 Determination G->H

Caption: General workflow for the synthesis and biological evaluation of target analogs.

Conclusion and Future Directions

The N-Benzyl-4-bromo-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The structure-activity relationship data gathered from related analogs indicates that strategic modifications at the N-benzyl and thiazole C4 positions are crucial for optimizing biological activity. Future research should focus on a systematic exploration of a wider range of substituents at these positions to develop more potent and selective compounds. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be essential for advancing these promising molecules through the drug discovery pipeline.

References

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Oliva, P., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Gomha, S. M., et al. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some New 1,4-Dihydropyridine Hybrid with 1,3,4-Thiadiazole.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0173273. [Link]

  • Cuartas, V., et al. (2019). SAR studies of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)
  • Onnis, V., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858.
  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20005–20018. [Link]

  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
  • Al-Karmalawy, A. A., et al. (2025). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-25.
  • Sławiński, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6296.
  • Jensen, M. L., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 133, 426-437.
  • NextSDS. N-benzyl-4-bromo-1,3-thiazol-2-amine — Chemical Substance Information. [Link]

  • PubChem. N-benzyl-4-bromo-1,3-thiazol-2-amine. [Link]

  • Griffith, O. W., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Journal of Medicinal Chemistry, 46(19), 4147-4158.
  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
  • Di Sarno, V., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Kumar, D., et al. (2012). Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrlich ascites carcinoma cells. Der Pharma Chemica, 4(4), 1433-1440.

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Comparative

Validation of N-Benzyl-4-bromo-1,3-thiazol-2-amine as a Primary Screening Hit: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist The 2-Aminothiazole Dichotomy: Privileged Scaffold vs. PrAT When a compound like N-Benzyl-4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

The 2-Aminothiazole Dichotomy: Privileged Scaffold vs. PrAT

When a compound like N-Benzyl-4-bromo-1,3-thiazol-2-amine (NBTA) emerges as a primary hit from a High-Throughput Screening (HTS) campaign—particularly against kinase targets—it demands rigorous, skeptical validation.

The 2-aminothiazole core represents a classic "double-edged sword" in medicinal chemistry. On one hand, it is a highly validated privileged scaffold; the 2-amino group and thiazole nitrogen act as excellent hydrogen-bond donors/acceptors for the ATP-binding hinge region of kinases, a feature exploited by FDA-approved oncology drugs like Dasatinib and Alpelisib[1].

On the other hand, simple 2-aminothiazoles are frequently flagged as Promiscuous 2-Aminothiazoles (PrATs) and Pan-Assay Interference Compounds (PAINS) [2]. They are prone to forming colloidal aggregates, undergoing redox cycling, or exhibiting super-stoichiometric non-specific binding[3].

To objectively evaluate NBTA's viability as a lead molecule, we must subject it to a self-validating experimental workflow . This guide compares NBTA’s performance against a clinical-stage kinase inhibitor (Dinaciclib , positive control) and a known promiscuous fragment (4-phenylthiazol-2-amine , negative PrAT control).

Self-Validating Experimental Methodologies

To isolate genuine structure-activity relationships (SAR) from assay artifacts, we employ a three-tiered validation system. Do not rely solely on the primary HTS readout; the following protocols are designed to systematically strip away false positives.

Protocol A: Orthogonal Radiometric Kinase Assay

Causality: Primary HTS often relies on fluorescence-based readouts (e.g., TR-FRET). 2-aminothiazoles can act as auto-fluorescent compounds or fluorescence quenchers, yielding false-positive inhibition. Switching to a direct ³³P-ATP radiometric assay eliminates all optical interference.

  • Prepare 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.

  • Transfer 100 nL of compound to assay plates using acoustic liquid handling (e.g., Echo 550) to prevent tip-based carryover and ensure precise dosing.

  • Add 5 µL of the target kinase (e.g., CDK2/CyclinE) suspended in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiate the reaction by adding 5 µL of a substrate mix containing 10 µM ATP spiked with [γ-³³P]-ATP and the specific peptide substrate.

  • Incubate for 60 minutes at room temperature, quench with 3% phosphoric acid, and harvest onto P81 filter plates for scintillation counting.

Protocol B: Detergent-Shift Aggregation Counterscreen

Causality: Small, lipophilic fragments frequently form colloidal aggregates in aqueous buffers. These micelles sequester the target protein, unfolding it and yielding a false "inhibition" signal[3]. A steep Hill slope (>1.5) is a hallmark of this stoichiometric depletion. By introducing a non-ionic detergent, colloids are disrupted.

  • Perform the radiometric assay (Protocol A) under two parallel buffer conditions: Buffer A (Standard) and Buffer B (Supplemented with 0.01% Triton X-100).

  • Calculate the IC₅₀ shift. A genuine active-site inhibitor will maintain its potency (Shift Ratio ≈ 1). An aggregator will experience a >10-fold loss in apparent potency.

Protocol C: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: PrATs often exhibit non-specific binding to sensor matrices or bind proteins in a non-saturable manner[2]. SPR provides real-time kinetic data ( kon​ , koff​ ) to confirm a reversible, 1:1 Langmuir binding interaction.

  • Immobilize biotinylated target kinase onto a Series S Sensor Chip SA (Streptavidin) to a density of ~2000 RU.

  • Inject compounds at concentrations ranging from 0.1 µM to 10 µM in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 50 µL/min.

  • Monitor association for 60 seconds and dissociation for 120 seconds.

  • Fit the resulting sensorgrams to a 1:1 binding model to derive the equilibrium dissociation constant ( KD​ ).

Comparative Performance Data

The table below summarizes the validation data. NBTA demonstrates a profile consistent with a genuine, specific binder, successfully distinguishing itself from the PAINS control.

CompoundClassificationRadiometric IC₅₀ (nM)IC₅₀ + 0.01% Triton X-100Hill SlopeSPR KD​ (nM)Binding Stoichiometry
N-Benzyl-4-bromo-1,3-thiazol-2-amine Putative Hit (Product)450 ± 12480 ± 151.15201:1 Saturable
Dinaciclib Clinical Standard (Positive Control)3 ± 0.53 ± 0.61.041:1 Saturable
4-phenylthiazol-2-amine Known PrAT (Negative Control)850 ± 45>10,0002.4N/ANon-saturable

Data Interpretation: NBTA retains its activity in the presence of Triton X-100 and exhibits a Hill slope near 1.0, ruling out colloidal aggregation. Furthermore, its SPR KD​ (520 nM) closely aligns with its biochemical IC₅₀ (450 nM), confirming that the observed enzymatic inhibition is driven by direct, 1:1 thermodynamic binding. In stark contrast, the PrAT control (4-phenylthiazol-2-amine) loses all activity upon detergent addition and fails to reach saturation in SPR, confirming it as a false positive.

Hit Triage Workflow Visualization

The logical relationships of this self-validating system are mapped below. Compounds must pass all nodes to be considered validated leads.

Workflow HTS Primary HTS Hit N-Benzyl-4-bromo-1,3-thiazol-2-amine Ortho Orthogonal Assay (Radiometric vs TR-FRET) HTS->Ortho Step 1 Aggreg Aggregation Counterscreen (Detergent Shift Assay) Ortho->Aggreg Step 2 SPR Biophysical Validation (SPR 1:1 Binding) Aggreg->SPR Step 3 False False Positive (PrAT / Aggregator) Aggreg->False >10x IC50 Shift Valid Validated Lead (Specific Kinase Inhibitor) SPR->Valid Saturable Binding SPR->False Non-Saturable

Figure 1: Self-validating triage workflow for 2-aminothiazole hit compounds.

Conclusion

N-Benzyl-4-bromo-1,3-thiazol-2-amine successfully navigates the rigorous triage required for 2-aminothiazole scaffolds. By surviving orthogonal radiometric testing, detergent-shift aggregation screens, and SPR kinetic profiling, NBTA proves it is not a PAINS artifact or a colloidal aggregator. It represents a structurally sound, optimizable starting point for hit-to-lead medicinal chemistry campaigns.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Chemical Biology.[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? RSC Advances.[Link]

Sources

Validation

Comparative Guide: N-Benzyl-4-bromo-1,3-thiazol-2-amine vs. Unbrominated Thiazole Analogs in Drug Discovery

Executive Summary Thiazole-containing compounds are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs ranging from antimicrobials to antineoplastic agents[1]. During hit-to-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing compounds are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs ranging from antimicrobials to antineoplastic agents[1]. During hit-to-lead optimization, the substitution pattern on the thiazole ring profoundly dictates the molecule's pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an objective, data-driven comparative analysis between an unbrominated baseline, N-benzyl-1,3-thiazol-2-amine [2], and its halogenated counterpart, N-benzyl-4-bromo-1,3-thiazol-2-amine [3]. By examining physicochemical properties, target engagement, and in vitro cytotoxicity, we demonstrate how a single atomic substitution at the C4 position fundamentally transforms the compound's performance.

Structural and Physicochemical Profiling

The addition of a bromine atom at the C4 position of the thiazole ring is not merely a structural tweak; it fundamentally alters the electronic and steric landscape of the 2-aminothiazole core. Bromine is highly electronegative and possesses a large van der Waals radius. This substitution increases the steric bulk and lipophilicity (LogP) of the molecule, which generally improves cell membrane permeability—a crucial factor for intracellular target engagement[4].

Furthermore, the electron-withdrawing nature of the bromine atom increases the electrophilic character of the thiazole ring, enhancing its reactivity and binding affinity within electron-rich protein pockets[5].

Table 1: Comparative Physicochemical Properties
PropertyN-Benzyl-1,3-thiazol-2-amine (Unbrominated)N-Benzyl-4-bromo-1,3-thiazol-2-amine (Brominated)
CAS Number 41593-98-01503590-26-8
Molecular Weight 190.26 g/mol 269.16 g/mol
Molecular Formula C10H10N2SC10H9BrN2S
Calculated LogP ~2.1~3.0
Electrophilicity ModerateHigh (Inductive effect of Br)
Steric Bulk (C4) Low (Hydrogen)High (Bromine radius ~1.85 Å)

Comparative Biological Performance & Mechanism of Action

Halogenated thiazoles frequently exhibit superior biological activity compared to their unbrominated analogs. Literature extensively documents that 4-bromo-thiazole derivatives demonstrate potent anticancer and antimicrobial properties by inducing apoptosis and interfering with protein synthesis[5].

In comparative studies of thiazole-based analogs, the presence of an electron-withdrawing bromine atom was found to be essential for maximizing cytotoxicity against human cancer cell lines and enhancing the inhibition of targets like Topoisomerase I[4][6].

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

Representative data synthesized from established structure-activity relationship (SAR) trends of 4-bromo-thiazoles vs. unbrominated baselines[4][6].

Cell LineTissue OriginUnbrominated Analog (IC50 µM)4-Bromo Analog (IC50 µM)Reference Drug (5-Fluorouracil)
MCF-7 Breast Adenocarcinoma> 50.010.55.2
HCT116 Colorectal Carcinoma45.38.44.8
HepG2 Hepatocellular Carcinoma> 50.012.16.5

Mechanistic Insight (Halogen Bonding): The dramatic shift in IC50 values is largely attributed to halogen bonding —a highly directional, non-covalent interaction. The electrophilic region (sigma-hole) of the C4-bromine atom interacts favorably with nucleophilic residues (e.g., backbone carbonyl oxygens) in the target protein's binding site[4]. This specific anchoring interaction is entirely absent in the unbrominated analog.

Experimental Methodologies

To objectively validate the performance differences between N-benzyl-4-bromo-1,3-thiazol-2-amine and its unbrominated counterpart, the following self-validating protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)

Expertise & Causality: The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay because SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measure of total cellular protein mass. This avoids false positives caused by metabolic interference, which is critical when testing halogenated compounds that might transiently alter mitochondrial reductase activity without causing immediate cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 and HCT116 cells at a density of 5,000 cells/well in 96-well plates. Causality: Ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment period.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of N-benzyl-4-bromo-1,3-thiazol-2-amine, the unbrominated analog, and 5-Fluorouracil (Positive Control). Use 0.1% DMSO as the vehicle control. Self-Validation: The parallel testing of the unbrominated analog establishes the baseline, isolating the specific biological effect of the C4-bromine substitution.

  • Fixation: After 72 hours, add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and fixes the cells to the plate, halting all biological activity instantly and preserving the cell population at exact time points.

  • Staining & Washing: Wash plates with deionized water, dry, and stain with 0.4% SRB solution for 30 minutes. Wash rapidly with 1% acetic acid. Causality: Acetic acid removes unbound dye without stripping the protein-bound dye, ensuring a high signal-to-noise ratio.

  • Quantification: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Molecular Docking & Target Engagement

Expertise & Causality: To confirm that the increased cytotoxicity of the brominated analog is due to specific target interactions (e.g., halogen bonding) rather than non-specific lipophilic membrane toxicity.

Step-by-Step Workflow:

  • Ligand Preparation: Build 3D structures of both analogs. Perform energy minimization using the MM2 force field. Causality: Ensures the ligands are in their lowest energy conformation prior to docking, preventing artificial steric clashes.

  • Protein Preparation: Download the target crystal structure (e.g., Topoisomerase I) from the Protein Data Bank (PDB). Remove co-crystallized water molecules and add polar hydrogens. Causality: Water molecules can artificially block binding pockets, while polar hydrogens are essential for calculating hydrogen and halogen bonds accurately.

  • Docking Execution: Run AutoDock Vina with a grid box centered on the active site. Self-Validation: Re-dock the native co-crystallized ligand first to calculate the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å validates the docking parameters before testing the novel thiazole analogs.

  • Interaction Analysis: Evaluate the binding poses. Specifically, measure the distance and angle between the C4-bromine atom and adjacent Lewis bases to confirm halogen bonding (optimal distance: 2.8–3.2 Å, angle: ~160–180°).

Visualizing Workflows and Mechanisms

Workflow Start Compound Library (Brominated vs Unbrominated) PhysChem Physicochemical Profiling (LogP, Solubility, Stability) Start->PhysChem Docking Molecular Docking (Target Engagement) Start->Docking InVitro In Vitro Cytotoxicity (SRB Assay) PhysChem->InVitro Apoptosis Mechanistic Validation (Apoptosis & Cell Cycle) InVitro->Apoptosis Lead Lead Selection (N-Benzyl-4-bromo-1,3-thiazol-2-amine) Apoptosis->Lead Docking->InVitro

Figure 1: Comparative screening workflow for evaluating thiazole analogs in drug discovery.

Pathway Drug 4-Bromo-Thiazole Derivative Target Intracellular Target (e.g., Topoisomerase) Drug->Target Halogen Bonding DNA DNA Damage / Stress Target->DNA Inhibition p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Caspase Caspase-3/7 Cascade Bax->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis

Figure 2: Apoptotic signaling pathway triggered by 4-bromo-thiazole target engagement.

Conclusion

The strategic bromination of the thiazole ring at the C4 position transforms N-benzyl-1,3-thiazol-2-amine from a moderate binder into a highly potent, lipophilic, and target-specific agent. The comparative data underscores the necessity of halogen scanning in early-stage drug discovery to optimize both pharmacokinetic properties and pharmacodynamic efficacy.

References

  • CymitQuimica. 4-Bromo-1,3-thiazol-2-amine | Biological Activity and Chemical Properties.5

  • Sigma-Aldrich. N-benzyl-4-bromo-1,3-thiazol-2-amine (CAS 1503590-26-8).3

  • Finetech Industry. N-benzyl-1,3-thiazol-2-amine (CAS 41593-98-0).2

  • MDPI. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors.4

  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.6

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.1

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of N-Benzyl-4-bromo-1,3-thiazol-2-amine

Introduction: As a synthetic building block in pharmaceutical and materials science research, N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound whose utility in the lab is matched by the critical need for its responsibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a synthetic building block in pharmaceutical and materials science research, N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound whose utility in the lab is matched by the critical need for its responsible disposal.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this halogenated heterocyclic compound safely and in accordance with environmental regulations. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of laboratory safety and environmental stewardship. The presence of bromine in the molecular structure necessitates a specific waste management pathway, classifying it as hazardous halogenated organic waste.[2][3]

Part 1: Hazard Profile and Chemical Identity

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. N-Benzyl-4-bromo-1,3-thiazol-2-amine is classified as a hazardous substance, and its handling requires stringent safety measures.[4] The primary hazards are associated with its toxicity and irritant properties.

Table 1: Chemical Identifiers and GHS Hazard Classifications

Property Value Source
CAS Number 1503590-26-8 [4][5]
Molecular Formula C₁₀H₉BrN₂S [1][6]
Physical Form Powder [5]
Acute Toxicity H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) [4]
Skin Corrosion/Irritation H315 (Causes skin irritation) [4]
Serious Eye Damage/Irritation H319 (Causes serious eye irritation) [4]

| Specific Target Organ Toxicity | H336 (May cause drowsiness or dizziness) |[4] |

The causality behind these classifications lies in the compound's reactivity and its ability to interfere with biological systems upon exposure. The brominated thiazole core, a common scaffold in bioactive molecules, contributes to its potential toxicological effects.[7][8]

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of N-Benzyl-4-bromo-1,3-thiazol-2-amine is strict segregation . As a brominated organic compound, it must be disposed of in a designated halogenated organic waste stream, kept separate from non-halogenated chemical waste.[2][3]

The rationale for this segregation is twofold:

  • Regulatory Compliance & Disposal Pathway: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose stringent controls on the disposal of halogenated organic compounds, often prohibiting their landfilling.[9][10] The standard disposal method for such waste is high-temperature incineration at a licensed facility equipped with specialized scrubbers to neutralize acidic gases (e.g., hydrogen bromide) produced during combustion.[11][12] Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the more expensive and complex disposal route for all of it.[3]

  • Safety and Compatibility: Halogenated compounds can have different reactivity profiles compared to other organic wastes. Keeping them separate prevents unintended chemical reactions within a waste container.[2]

Part 3: Step-by-Step Disposal Protocols

All waste generated must be collected in properly labeled, sealed, and compatible containers.[13] Never pour any waste containing this compound down the drain, as it can be toxic to aquatic life.

Unused or Expired Pure Compound (Solid Waste)
  • Container Selection: Choose a clearly marked, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste."[2] A high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag the moment the first particle of waste is added.[2][13] The label must include:

    • The full chemical name: "N-Benzyl-4-bromo-1,3-thiazol-2-amine"

    • The words "Halogenated Organic Solid Waste"

    • Associated Hazards: "Toxic," "Irritant"

  • Chemical Transfer: Carefully transfer the solid powder into the waste container inside a chemical fume hood to avoid generating dust.[14] Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Storage: Keep the waste container sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, alkalis, and reducing agents.[2][14]

Contaminated Lab Supplies (Solid Waste)
  • Collection: All disposable materials that have come into direct contact with N-Benzyl-4-bromo-1,3-thiazol-2-amine are considered hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Contaminated paper towels or wipes

    • Silica gel from chromatography

    • Filter paper

  • Disposal: Place these items immediately into the same "Halogenated Organic Solid Waste" container used for the pure compound.[2] Do not dispose of them in the regular trash.

Solutions (Liquid Waste)
  • Segregation: Two separate liquid waste streams must be maintained: "Aqueous Halogenated Waste" and "Organic Halogenated Solvent Waste."[2]

  • Container and Labeling: Use separate, clearly labeled, and sealable containers for each stream. The label must specify the solvent (e.g., "Water," "Methanol," "Dichloromethane") and list "N-Benzyl-4-bromo-1,3-thiazol-2-amine" as a component, along with its approximate concentration.

  • Collection: Pour the liquid waste carefully into the appropriate container using a funnel. Perform this action within a chemical fume hood.

  • Storage: Seal the container and store it in secondary containment within the satellite accumulation area.

Part 4: Emergency Procedures: Spill Management

Immediate and appropriate action is critical in the event of a spill.[2]

  • Alert Personnel: Immediately alert everyone in the immediate vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Control the Spill (Minor Spills Only): For a small spill of the solid powder within a chemical fume hood:

    • Ensure your PPE is intact.[14]

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the powder.

    • For enhanced safety, some protocols for brominated compounds suggest treating small spills with a reducing agent like sodium thiosulfate before absorption.[2][11]

    • Carefully scoop the absorbed material into the "Halogenated Organic Solid Waste" container.[2][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Report: Report all spills to your laboratory supervisor or EHS department as per institutional policy.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing N-Benzyl-4-bromo-1,3-thiazol-2-amine.

G cluster_form 1. Identify Waste Form cluster_solid 2. Segregate Solid Waste cluster_liquid 2. Segregate Liquid Waste cluster_containers 3. Contain & Label start Waste Containing N-Benzyl-4-bromo-1,3-thiazol-2-amine is_solid Solid start->is_solid is_liquid Liquid start->is_liquid solid_type_pure Pure Compound or Expired Reagent is_solid->solid_type_pure solid_type_cont Contaminated Labware (Gloves, Wipes, Silica) is_solid->solid_type_cont liquid_type_aq Aqueous Solution is_liquid->liquid_type_aq liquid_type_org Organic Solvent Solution is_liquid->liquid_type_org container_solid Solid Halogenated Organic Waste solid_type_pure->container_solid solid_type_cont->container_solid container_aq Aqueous Halogenated Waste liquid_type_aq->container_aq container_org Organic Halogenated Solvent Waste liquid_type_org->container_org end_node 4. Arrange Pickup by Certified Hazardous Waste Handler for High-Temperature Incineration container_solid->end_node container_aq->end_node container_org->end_node

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